(R)-synephrine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14NO2+ |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-methylazanium |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/p+1/t9-/m0/s1 |
InChI Key |
YRCWQPVGYLYSOX-VIFPVBQESA-O |
SMILES |
C[NH2+]CC(C1=CC=C(C=C1)O)O |
Isomeric SMILES |
C[NH2+]C[C@@H](C1=CC=C(C=C1)O)O |
Canonical SMILES |
C[NH2+]CC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Synephrine: An In-Vitro Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-synephrine, a naturally occurring protoalkaloid amine found predominantly in the fruit of Citrus aurantium (bitter orange), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of weight management and metabolic disorders. Its structural similarity to endogenous catecholamines, such as epinephrine and norepinephrine, has prompted extensive in vitro research to elucidate its precise mechanism of action at the cellular and molecular levels. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its interaction with adrenergic receptors and the subsequent downstream signaling cascades. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of adrenergic receptor ligands and metabolic modulators.
Adrenergic Receptor Binding Profile
This compound exhibits a distinct binding profile for various subtypes of adrenergic receptors. Its affinity is most pronounced for the α1-adrenergic receptor subtype, with significantly lower affinity for α2, β1, and β2-adrenergic receptors. While direct high-affinity binding to β3-adrenergic receptors has been challenging to quantify definitively through radioligand binding assays, functional data strongly support its role as a β3-adrenergic agonist.
Table 1: Adrenergic Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Species | Cell Line/Tissue | Ki (μM) | pKi | Reference |
| α1A-Adrenergic | (R,S)-Synephrine | Human | HEK293 cells | - | 4.11 | [1] |
| α2A-Adrenergic | (R,S)-Synephrine | Human | CHO cells | - | 4.44 | [1] |
| α2C-Adrenergic | (R,S)-Synephrine | Human | CHO cells | - | 4.61 | [1] |
| β1-Adrenergic | p-Synephrine | Guinea Pig | Atria | ~40,000-fold less potent than norepinephrine | - | [2] |
| β2-Adrenergic | p-Synephrine | Guinea Pig | Trachea | ~40,000-fold less potent than norepinephrine | - | [2] |
| β3-Adrenergic | p-Synephrine | - | - | Data not consistently available | - | [2][3] |
Note: Data for this compound is often reported as p-synephrine or a racemic mixture. The naturally occurring enantiomer is this compound.
Functional Activity at Adrenergic Receptors
Functionally, this compound acts as a partial agonist at the α1A-adrenergic receptor. Its primary metabolic effects, however, are largely attributed to its agonist activity at β3-adrenergic receptors, which are predominantly expressed in adipose tissue and are key regulators of lipolysis and thermogenesis.[3][4]
Table 2: Functional Activity of this compound at Adrenergic Receptors
| Receptor Subtype | Assay Type | Species | Cell Line | EC50 (μM) | Emax (% of control) | Reference |
| α1A-Adrenergic | Calcium Mobilization | Human | HEK293 cells | - | 55.3% (of L-phenylephrine) | [1] |
| β3-Adrenergic | Lipolysis (Glycerol Release) | Rat | Adipocytes | Dose-dependent increase | - | [5] |
| β3-Adrenergic | Lipolysis (Glycerol Release) | Human | Subcutaneous Adipose Cells | - | ~33% (of isoprenaline) at >10 µg/mL | [5] |
Downstream Signaling Pathways
The interaction of this compound with adrenergic receptors initiates distinct downstream signaling cascades.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular processes.
β3-Adrenergic Receptor Signaling
The binding of this compound to β3-adrenergic receptors activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL). Activated HSL is responsible for the hydrolysis of triglycerides into free fatty acids and glycerol, a process known as lipolysis.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for adrenergic receptors.
Objective: To quantify the affinity of this compound for α- and β-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or the non-specific control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in β-adrenergic signaling.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at β-adrenergic receptors.
Materials:
-
Intact cells expressing the β-adrenergic receptor subtype of interest.
-
This compound stock solution.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells in a microplate and allow them to adhere.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of this compound or control compounds (e.g., isoprenaline as a full agonist) to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as α1-adrenergic receptors.
Objective: To assess the functional activity of this compound at α1-adrenergic receptors.
Materials:
-
Intact cells expressing the α1-adrenergic receptor subtype of interest.
-
This compound stock solution.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed cells in a black-walled, clear-bottom microplate.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells while continuously monitoring the fluorescence.
-
Record the peak fluorescence intensity following agonist addition.
-
Analyze the data to determine the EC50 for calcium mobilization.
In Vitro Lipolysis Assay
This assay directly measures the breakdown of triglycerides in adipocytes, a key functional outcome of β3-adrenergic receptor activation.
Objective: To quantify the lipolytic activity of this compound in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes).
-
This compound stock solution.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Glycerol assay kit.
-
Plate reader for absorbance or fluorescence measurement.
Procedure:
-
Culture and differentiate pre-adipocytes into mature adipocytes in a multi-well plate.
-
Wash the mature adipocytes with assay buffer.
-
Incubate the cells with varying concentrations of this compound or a positive control (e.g., isoprenaline) in the assay buffer for a specified time (e.g., 2-4 hours).
-
Collect the assay medium from each well.
-
Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit.
-
Plot the amount of glycerol released against the log concentration of this compound to determine its lipolytic potency and efficacy.
Conclusion
The in vitro mechanism of action of this compound is characterized by its interaction with multiple adrenergic receptor subtypes. It exhibits a notable affinity for and partial agonism at α1-adrenergic receptors, leading to intracellular calcium mobilization. However, its most prominent and therapeutically relevant effects, particularly concerning metabolism, are mediated through the activation of β3-adrenergic receptors, resulting in the stimulation of the cAMP-PKA pathway and subsequent lipolysis in adipocytes. Its low affinity for β1 and β2-adrenergic receptors likely contributes to its favorable cardiovascular safety profile observed in many studies. This technical guide provides a foundational understanding of the in vitro pharmacology of this compound, offering valuable insights for further research and development of novel therapeutic agents targeting adrenergic signaling pathways.
References
- 1. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Evidence that p-Synephrine is Responsible for STEMI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(R)-Synephrine Stereoisomer Pharmacological Differences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synephrine, a protoalkaloid found predominantly in Citrus aurantium (bitter orange), exists as two stereoisomers, (R)-(-)-synephrine and (S)-(+)-synephrine. While often studied as a racemic mixture or as the naturally occurring p-synephrine (which is primarily the R-enantiomer), the pharmacological properties of the individual stereoisomers exhibit significant differences. This technical guide provides an in-depth analysis of these differences, focusing on adrenergic receptor interactions, functional activity, and potential therapeutic implications. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Synephrine is a sympathomimetic amine structurally similar to endogenous catecholamines like epinephrine and norepinephrine. It exists as positional isomers (p-, m-, and o-synephrine) and, due to a chiral center at the β-carbon of the ethylamine side chain, as two enantiomers: (R)-(-)-synephrine and (S)-(+)-synephrine.[1] The naturally occurring synephrine in plants is predominantly the (R)-enantiomer.[2] Synthetic synephrine, however, is often a racemic mixture of both (R)- and (S)-forms.[2]
The stereochemistry of synephrine plays a crucial role in its interaction with biological targets, particularly adrenergic receptors. The differential binding affinities and functional activities of the (R)- and (S)-enantiomers at α- and β-adrenergic receptor subtypes lead to distinct pharmacological profiles. Understanding these differences is critical for the development of targeted therapeutics and for accurately assessing the safety and efficacy of synephrine-containing products.
This guide will systematically review the pharmacological differences between (R)-synephrine and its stereoisomers, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological differences between synephrine stereoisomers at various adrenergic receptors.
Table 1: Adrenergic Receptor Binding Affinities of Synephrine Stereoisomers
| Stereoisomer | Receptor Subtype | Tissue/Cell Source | Ki (μM) | Fold Difference ((S) vs (R)) | Reference |
| (R)-(-)-p-Synephrine | α1 | Rat Cerebral Cortex | - | - | [3] |
| (S)-(+)-p-Synephrine | α1 | Rat Cerebral Cortex | >100-fold lower affinity than (R)-form | >100 | [4] |
| (R)-(-)-p-Synephrine | α2 | Rat Cerebral Cortex | - | - | [3] |
| (S)-(+)-p-Synephrine | α2 | Rat Cerebral Cortex | >100-fold lower affinity than (R)-form | >100 | [4] |
| (R)-(-)-m-Synephrine | α1 | Rat Cerebral Cortex | - | - | [3] |
| (S)-(+)-m-Synephrine | α1 | Rat Cerebral Cortex | 1-2 orders of magnitude less potent than (R)-form | 10-100 | [3][5] |
| (R)-(-)-m-Synephrine | α2 | Rat Cerebral Cortex | - | - | [3] |
| (S)-(+)-m-Synephrine | α2 | Rat Cerebral Cortex | 1-2 orders of magnitude less potent than (R)-form | 10-100 | [3][5] |
| p-Synephrine (racemic) | α1A | Human (HEK293 cells) | 78 | - | [4] |
| p-Synephrine (racemic) | α2A | Human (CHO cells) | - | - | [6] |
| p-Synephrine (racemic) | α2C | Human (CHO cells) | - | - | [6] |
Note: Specific Ki values for individual enantiomers are not always available in the literature; often, the difference is described qualitatively or as a fold difference.
Table 2: Functional Activity of Synephrine Stereoisomers
| Stereoisomer | Receptor Subtype | Assay Type | Functional Response | Potency (EC50/IC50) | Fold Difference ((S) vs (R)) | Reference |
| (R)-(-)-p-Synephrine | α1 (rat aorta) | Contraction | Agonist | - | - | [3][5] |
| (S)-(+)-p-Synephrine | α1 (rat aorta) | Contraction | Agonist | 1-2 orders of magnitude less potent than (R)-form | 10-100 | [3][5] |
| (R)-(-)-p-Synephrine | α2 (rabbit saphenous vein) | Contraction | Agonist | - | - | [3][5] |
| (S)-(+)-p-Synephrine | α2 (rabbit saphenous vein) | Contraction | Agonist | 1-2 orders of magnitude less potent than (R)-form | 10-100 | [3][5] |
| p-Synephrine (racemic) | α1A (human) | Ca2+ mobilization | Partial Agonist (55.3% of L-phenylephrine max) | - | - | [6] |
| p-Synephrine (racemic) | α2A & α2C (human) | cAMP inhibition | Antagonist | - | - | [6] |
| (S)-(+)-p-Synephrine | - | Antidepressant-like activity (in vivo, rat) | More effective than (R)-isomer | - | - | [7] |
Experimental Protocols
Radioligand Receptor Binding Assay (α-Adrenergic Receptors)
This protocol is a generalized representation based on methodologies described for adrenergic receptor binding studies.[8]
Objective: To determine the binding affinity (Ki) of (R)- and (S)-synephrine for α1 and α2-adrenergic receptors.
Materials:
-
Receptor Source: Membranes from rat cerebral cortex or cell lines expressing specific human α-adrenergic receptor subtypes (e.g., HEK293 for α1A, CHO for α2A/α2C).[6]
-
Radioligand: [3H]-Prazosin (for α1 receptors) or [3H]-Rauwolscine/[3H]-Yohimbine (for α2 receptors).
-
Test Compounds: this compound, (S)-synephrine, and a reference compound (e.g., phentolamine for non-specific binding).
-
Incubation Buffer: Typically Tris-HCl buffer with physiological pH and ionic strength.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a series of tubes, add a constant concentration of radioligand, the membrane preparation, and varying concentrations of the test compound ((R)- or (S)-synephrine). Include tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Isolated Tissue Contraction (e.g., Rat Aorta for α1 Activity)
This protocol is based on classical organ bath experiments to assess the functional activity of adrenergic agonists.[5]
Objective: To determine the agonist potency (EC50) of (R)- and (S)-synephrine on α1-adrenergic receptors in an isolated tissue preparation.
Materials:
-
Tissue: Thoracic aorta from a rat.
-
Organ Bath System: A jacketed organ bath with a tissue holder, aerator, and force-displacement transducer.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Test Compounds: this compound, (S)-synephrine, and a reference agonist (e.g., norepinephrine).
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the thoracic aorta. Cut the aorta into rings and suspend them in the organ bath filled with PSS.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound ((R)- or (S)-synephrine) to the organ bath in a cumulative manner. Record the contractile response after each addition until a maximal response is achieved.
-
Washing: Wash the tissue with fresh PSS to return to baseline tension.
-
Repeat: After a recovery period, a concentration-response curve for a reference agonist can be generated.
-
Data Analysis: Plot the contractile response (as a percentage of the maximal response to the reference agonist) against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Functional Assay: cAMP Measurement in Whole Cells (for α2 Activity)
This protocol describes a method to assess the antagonist activity of synephrine stereoisomers at Gi-coupled α2-adrenergic receptors.
Objective: To determine if synephrine stereoisomers can antagonize the inhibition of cAMP production mediated by an α2-agonist.
Materials:
-
Cell Line: A cell line expressing the human α2A or α2C-adrenergic receptor (e.g., CHO cells).
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compounds: this compound, (S)-synephrine.
-
Reference Agonist: An α2-agonist (e.g., medetomidine).
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Cell Culture Reagents: Growth medium, plates, etc.
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in multi-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound ((R)- or (S)-synephrine).
-
Agonist Stimulation: Add a fixed concentration of the α2-agonist (e.g., medetomidine) and forskolin to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal forskolin-stimulated level.
Signaling Pathways and Experimental Workflows
Adrenergic Receptor Signaling
The following diagram illustrates the canonical signaling pathways for α1- and α2-adrenergic receptors, the primary targets of synephrine.
Caption: Signaling pathways of α1- and α2-adrenergic receptors activated by this compound.
Experimental Workflow: Receptor Binding Assay
The following diagram outlines the key steps in a radioligand receptor binding assay.
Caption: Experimental workflow for a radioligand receptor binding assay.
Logical Relationship: Stereochemistry and Activity
This diagram illustrates the relationship between the stereochemical configuration of synephrine and its pharmacological activity.
Caption: Relationship between synephrine stereochemistry and pharmacological activity.
Discussion
The data consistently demonstrate that the pharmacological activity of p-synephrine resides predominantly in the (R)-enantiomer.[9] The (R)-form is significantly more potent than the (S)-form at both α1- and α2-adrenergic receptors, with differences in potency often being one to two orders of magnitude.[3][5] This stereoselectivity is a common feature of phenylethylamines, where the (R)-configuration at the β-hydroxyl group is crucial for optimal receptor interaction.[9]
Functionally, this compound acts as an agonist at α1- and α2-adrenergic receptors, leading to physiological responses such as vasoconstriction.[3] In contrast, racemic p-synephrine has been shown to be a partial agonist at human α1A-receptors and an antagonist at α2A- and α2C-receptors.[6] This suggests a complex interplay between the two enantiomers when present together.
Interestingly, some studies suggest that the (S)-enantiomer may not be entirely inactive and could possess different pharmacological properties. For instance, (S)-synephrine has been reported to have more pronounced antidepressant-like effects in animal models than the (R)-isomer, potentially through mechanisms other than direct adrenergic agonism, such as inhibition of noradrenaline reuptake.[7][10]
The pharmacokinetic profiles of the enantiomers may also differ. After oral administration of l-synephrine (the (R)-isomer) from Citrus unshiu pulp, chiral inversion to d-synephrine (the (S)-isomer) has been observed in vivo, indicating metabolic conversion between the two forms.[11]
Conclusion and Future Directions
Future research should focus on:
-
Obtaining more precise quantitative data (Ki and EC50/IC50 values) for the individual enantiomers at all human adrenergic receptor subtypes.
-
Elucidating the full pharmacological profile of (S)-synephrine, including its effects on monoamine transporters and other receptor systems.
-
Investigating the pharmacokinetics and metabolism of the individual enantiomers in humans to understand the extent of in vivo chiral inversion.
A thorough understanding of the stereopharmacology of synephrine will enable a more rational design of therapeutic agents and a more accurate assessment of the risks and benefits of dietary supplements containing this compound.
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rivm.nl [rivm.nl]
- 8. benchchem.com [benchchem.com]
- 9. ccjm.org [ccjm.org]
- 10. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects | MDPI [mdpi.com]
- 11. Determination of synephrine enantiomers in food and conjugated synephrine in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Synephrine: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-synephrine, the naturally occurring enantiomer of synephrine, is a protoalkaloid found predominantly in the Rutaceae family, most notably in the immature fruit of Citrus aurantium, commonly known as bitter orange.[1] With its structural similarity to endogenous catecholamines, this compound has garnered significant interest for its pharmacological effects, particularly its interaction with adrenergic receptors. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound-based therapeutics.
Natural Sources of this compound
This compound is present in various plants, with the highest concentrations typically found in Citrus species. The immature fruit of Citrus aurantium is the most commercially significant source.[2] The concentration of this compound can vary depending on the plant part, stage of development, and geographical origin.
Primary Botanical Source: Citrus aurantium
Citrus aurantium L., or bitter orange, is a well-established natural source of this compound.[3] The unripe, dried fruit, known in Traditional Chinese Medicine as "Zhi Shi," contains a significant amount of this protoalkaloid.[4][5] The R-enantiomer is the main form found in Citrus aurantium, accounting for 92-96% of the total synephrine content.[1]
Quantitative Data on this compound Content
The following tables summarize the quantitative data on synephrine content in various natural sources and extracts, as reported in the scientific literature.
| Plant Species | Plant Part | This compound Content | Reference(s) |
| Citrus aurantium | Immature Fruit | Up to 7.64 mg/g | [2] |
| Citrus aurantium | Dried Fruit Extracts | 3% to 6% (w/w) | [6] |
| Citrus aurantium | Peel (basic methanolic extract) | 0.253% | [6] |
| Citrus aurantium | Unripe Fruits | 0.012% to 0.099% | [7] |
| Citrus aurantium | Leaves | 0.029% to 0.438% | [7] |
| Other Citrus species (e.g., Seville oranges, mandarin oranges, grapefruits) | Fruit/Juice | Much lower concentrations than C. aurantium | [3] |
Table 1: this compound Content in Various Citrus Species and Plant Parts.
| Analytical Method | Recovery Rate | Relative Standard Deviation (RSD) | Reference(s) |
| HPTLC-Densitometry | 96% to 99% | ≤2.0% | [6] |
| HPLC-UV | 97.5% to 104% | 1.48% to 3.55% | [4] |
Table 2: Recovery and Precision of Analytical Methods for Synephrine Quantification.
Extraction Methodologies for this compound
Several methods have been developed for the extraction of this compound from its natural sources. The choice of method depends on the desired scale of extraction, purity requirements, and available equipment.
Solvent Extraction
Solvent extraction is a widely used method for obtaining this compound from Citrus aurantium. This technique relies on the solubility of synephrine in a particular solvent to separate it from the plant matrix.
This protocol is adapted from a patented method for the extraction of synephrine.[8]
Materials and Equipment:
-
Dried, immature Citrus aurantium fruits
-
0.06 M - 0.08 M Hydrochloric acid (HCl) solution
-
Grinder or mill
-
Percolation column
-
Rotary evaporator
-
Vacuum oven
-
Filter paper
Procedure:
-
Preparation of Plant Material:
-
Thoroughly wash the dried, immature Citrus aurantium fruits with water.
-
Grind the fruits into a coarse powder using a grinder or mill.[8]
-
-
Acidic Soaking and Percolation:
-
Place the powdered plant material in a suitable container and add the 0.06 M - 0.08 M HCl solution to completely cover the powder.[8]
-
Allow the mixture to soak for at least one hour.[8]
-
Transfer the slurry to a percolation column.
-
Begin percolation by slowly adding fresh HCl solution to the top of the column and collecting the extract (percolate) at the bottom.
-
Continue the percolation process for approximately 6 hours.[8]
-
-
Concentration:
-
Combine all the collected percolate.
-
Concentrate the extract under reduced pressure using a rotary evaporator. The temperature should be maintained below 80°C.[8] This will yield a viscous medicinal extract.
-
-
Drying:
-
Dry the concentrated extract in a vacuum oven to obtain the crude this compound.[8]
-
Other Extraction Methods
While solvent extraction is common, other techniques such as supercritical fluid extraction (SFE) and steam distillation are also employed, particularly for the extraction of essential oils from citrus peels. SFE is considered a "green" technology as it uses supercritical CO2 as the solvent, which is non-toxic and easily removed.[9] Steam distillation is a traditional method for extracting volatile compounds.[10] However, detailed protocols specifically for the extraction of this compound using these methods are less commonly reported in the literature compared to solvent extraction.
Analytical Methods for Quantification
Accurate quantification of this compound in plant materials and extracts is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and sensitivity for the separation and quantification of synephrine and other related biogenic amines.
This protocol provides a general method for the quantification of p-synephrine in Citrus extracts.[3][4]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in 0.1 N HCl.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with a mixture of water and methanol (75:25 v/v) to create a calibration curve (e.g., 5.0 - 125.0 µg/mL).[3]
-
-
Preparation of Sample Solutions:
-
Accurately weigh approximately 100 mg of the finely ground and homogenized plant extract.
-
Add 25 mL of 0.1 N HCl and 75 mL of a water:methanol (75:25 v/v) solution.
-
Stir the mixture for 20 minutes for optimal extraction.[3]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (Solvent A) and an aqueous buffer (Solvent B) can be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength of 224 nm.[4]
-
-
Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways of this compound
This compound exerts its physiological effects primarily through its interaction with adrenergic receptors. Its pharmacological profile, however, differs from that of other adrenergic agonists like epinephrine and ephedrine.
Interaction with Adrenergic Receptors
This compound is an agonist at certain adrenergic receptors.[6] It has been shown to be a partial agonist of the α1A adrenergic receptor.[11] Studies have also indicated that p-synephrine acts mainly via the β3 adrenoceptor.[12] Activation of β3-adrenergic receptors is associated with increased lipolysis and thermogenesis.[13]
Compared to its m-isomer (phenylephrine), p-synephrine has a weaker affinity for α, β1, and β2 adrenergic receptors, which are primarily responsible for cardiovascular effects such as increased heart rate and blood pressure.[5][12] This difference in receptor affinity may explain the observed differences in the pharmacological and safety profiles of these isomers.
Downstream Signaling Cascade
The binding of an agonist to an adrenergic receptor, which is a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. While the specific downstream signaling of this compound is an area of ongoing research, the general mechanism for adrenergic receptor activation is well-established.
The following diagram illustrates a generalized adrenergic signaling pathway that is initiated upon agonist binding.
Conclusion
This compound, primarily sourced from Citrus aurantium, remains a compound of significant interest for its potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and quantification, and an insight into its mechanism of action through adrenergic signaling pathways. The methodologies and data presented herein are intended to support further research and development in this field. As with any biologically active compound, continued investigation into the precise molecular mechanisms and clinical effects of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Concentrations of p-synephrine in fruits and leaves of Citrus species (Rutaceae) and the acute toxicity testing of Citrus aurantium extract and p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rivm.nl [rivm.nl]
- 13. researchgate.net [researchgate.net]
(R)-synephrine chemical structure and properties
An In-depth Technical Guide to (R)-Synephrine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, the levorotatory enantiomer of p-synephrine, is a naturally occurring protoalkaloid found predominantly in the fruits of Citrus aurantium (bitter orange) and other Citrus species.[1] Structurally related to endogenous catecholamines like epinephrine, it primarily functions as an adrenergic agonist with a distinct receptor binding profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. It includes a detailed summary of its receptor binding affinities, downstream signaling pathways, and methodologies for its experimental evaluation, intended for professionals in biomedical research and drug development.
Chemical Identity and Structure
This compound, also known as (-)-synephrine or l-synephrine, possesses a phenethylamine skeleton.[2] Its structure is characterized by a phenol group at the para-position (C4) of the benzene ring, a hydroxyl group at the benzylic carbon (Cβ), and an N-methylated secondary amine in the ethylamine side chain.[2] The presence of the benzylic hydroxyl group creates a chiral center, leading to the existence of (R) and (S) enantiomers.[2] The naturally occurring and more biologically potent form is the (R)-enantiomer.[1]
Chemical Identifiers
Key chemical identifiers for this compound and its racemic form are summarized below for precise documentation and procurement.
| Identifier | This compound | rac-Synephrine | Source(s) |
| IUPAC Name | (1R)-1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-ol | (1RS)-1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-ol | [2] |
| Synonyms | (-)-Synephrine, l-Synephrine, (-)-Oxedrine | (±)-Synephrine, Oxedrine, p-Synephrine | [2] |
| CAS Number | 614-35-7 | 94-07-5 | [3] |
| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ | [2] |
| SMILES | CNCC(O)c1ccc(O)cc1 | CNCC(O)c1ccc(O)cc1 | [2] |
| InChIKey | YRCWQPVGYLYSOX-VIFPVBQESA-N | YRCWQPVGYLYSOX-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its pharmacokinetics and formulation development. This compound is a colorless, crystalline solid that is soluble in water.[2] Key quantitative properties are detailed in the table below. It is important to distinguish between the properties of the enantiomer and the racemate, as they can differ significantly, particularly the melting point.
| Property | Value | Notes | Source(s) |
| Molecular Weight | 167.21 g/mol | [2] | |
| Melting Point | 162–164 °C (with decomposition) | (R)-enantiomer free base | [2] |
| 184–185 °C | Racemic mixture | [2] | |
| pKa (Protonated Amine) | 9.79 | Apparent pKa | [2] |
| pKa (Phenolic Hydroxyl) | 9.55 | Apparent pKa | [2] |
| logP (Predicted) | -0.73 | ALOGPS prediction | [3] |
| Water Solubility (Predicted) | 46.9 g/L | ALOGPS prediction | [3] |
Pharmacology and Mechanism of Action
This compound acts as a sympathomimetic agent, primarily through its interaction with adrenergic receptors (adrenoceptors).[4] However, its receptor binding profile is distinct from that of its structural relative, m-synephrine (phenylephrine), and endogenous catecholamines, resulting in a different pharmacological and safety profile.[5] The (R)-enantiomer is generally more potent than the (S)-enantiomer at adrenergic receptors.[1]
Receptor Binding Profile
This compound exhibits a notable preference for α-adrenergic receptors over β-receptors.[2] Its affinity, however, is significantly lower than that of classical agonists like norepinephrine.[5]
-
α₁-Adrenoceptors: this compound acts as a partial agonist at α₁-adrenoceptors.[6][7] Studies using human α₁ₐ-receptors expressed in HEK293 cells showed that racemic synephrine produced a maximal response at 100 µM, which was approximately 55% of the maximum response of phenylephrine.[5][6] This interaction is thought to mediate its vasoconstrictive effects.[8]
-
α₂-Adrenoceptors: It demonstrates low binding affinity for α₂-adrenoceptors and acts as an antagonist at α₂ₐ and α₂c subtypes.[2][6]
-
β-Adrenoceptors: The potency of this compound at β-adrenoceptors (β₁, β₂, and β₃) is much lower than at α-receptors.[1][2] While some effects, such as those on lipolysis, are attributed to weak β₃-adrenoceptor agonism, its overall impact on β₁/β₂-receptors, which mediate cardiac stimulation, is minimal at typical concentrations.[9]
-
Other Receptors: Weak activity has also been reported at serotonin (5-HT) receptors and trace amine-associated receptor 1 (TAAR1).[2][7]
The low binding affinity for α₁, β₁, and β₂ adrenoceptors explains the observed lack of significant cardiovascular effects (e.g., increased heart rate or blood pressure) at standard oral doses.[5]
Signaling Pathways
The pharmacological effects of this compound are initiated by the activation of G protein-coupled receptors (GPCRs), leading to downstream intracellular signaling cascades.
α₁-Adrenergic Receptor Signaling: As a partial agonist, this compound's binding to α₁-adrenoceptors primarily activates the Gq alpha subunit. This initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction.
Other Signaling Pathways: Research has also implicated this compound in the modulation of other signaling pathways, including the inhibition of the STAT6 pathway in the context of inflammation and the activation of the Akt/GSK3β pathway related to anti-adipogenic effects.[10][11] In some cellular models, it has been shown to suppress p38 MAPK and NF-κB signaling.[12]
Experimental Methodologies
Evaluating the pharmacological profile of this compound involves a variety of in vitro assays. Receptor binding and functional assays are crucial for determining affinity, potency, and efficacy.
Radioligand Receptor Binding Assay Protocol
A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of a test compound for a specific receptor. The protocol involves measuring the displacement of a high-affinity radiolabeled ligand by increasing concentrations of the unlabeled test compound, this compound.
General Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human α₁ₐ-adrenoceptors).[6]
-
Assay Incubation: Membranes are incubated in a buffered solution with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁-receptors) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free radioligand, typically via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
ADME and Toxicology Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
Limited data is available on the specific ADME profile of this compound. Studies in mice have shown that it can cross the blood-brain barrier.[7] The primary route of metabolism for sympathomimetic amines involves monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), although synephrine's stability against these enzymes may differ from endogenous catecholamines.
Toxicology
The acute toxicity of synephrine is considered low.[2] In animal studies, the maximum tolerated subcutaneous doses were 300 mg/kg in mice and 400 mg/kg in rats and guinea pigs.[2] Subchronic oral administration in mice did not result in significant biochemical or hematological alterations.[2] The main safety concerns have been related to potential cardiovascular effects, but as detailed in the pharmacology section, the receptor binding profile of this compound suggests a low risk for such events at typical doses compared to other sympathomimetic amines like ephedrine or m-synephrine (phenylephrine).[5][13]
Conclusion
This compound is a well-characterized protoalkaloid with a distinct pharmacological profile centered on its activity as a low-potency, partial agonist of α₁-adrenergic receptors. Its chemical structure, featuring a chiral center at the benzylic carbon, is key to its biological activity. While it shares a structural backbone with more potent sympathomimetics, its specific receptor affinities result in a different and more favorable safety profile, particularly concerning cardiovascular effects. The methodologies outlined provide a framework for its continued investigation, which is essential for fully elucidating its therapeutic potential and mechanism of action for drug development professionals.
References
- 1. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synephrine - Wikipedia [en.wikipedia.org]
- 3. Showing Compound this compound (FDB000709) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 94-07-5,Synephrine | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. rivm.nl [rivm.nl]
The Biosynthesis of (R)-Synephrine in Citrus aurantium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthetic pathway of (R)-synephrine, the primary protoalkaloid in bitter orange (Citrus aurantium). The document outlines the core enzymatic steps, presents available quantitative data, provides detailed experimental protocols for the analysis of key components, and includes visualizations of the metabolic pathway and analytical workflows.
Introduction
This compound is a naturally occurring sympathomimetic amine found in high concentrations in the immature fruit of Citrus aurantium, commonly known as bitter orange.[1][2] It is structurally similar to epinephrine and is widely used in dietary supplements for weight management and as a performance enhancer. A thorough understanding of its biosynthesis is crucial for metabolic engineering efforts to increase its production and for ensuring the quality and safety of synephrine-containing products. This guide provides a comprehensive overview of the this compound biosynthesis pathway, consolidating current scientific knowledge for researchers and professionals in drug development.
The this compound Biosynthetic Pathway
The biosynthesis of this compound in Citrus aurantium originates from the aromatic amino acid L-tyrosine. The pathway involves a series of three primary enzymatic reactions: decarboxylation, β-hydroxylation, and N-methylation. While the initial and final steps are well-established, the precise sequence of the intermediate hydroxylation and methylation steps has been a subject of investigation. Based on labeling studies, the predominant pathway is believed to proceed through the intermediate octopamine.[1][3]
The proposed primary pathway is as follows:
-
Decarboxylation: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TDC) to produce tyramine.
-
β-Hydroxylation: Tyramine is then hydroxylated at the β-carbon position by tyramine β-hydroxylase (TβH) to form (R)-octopamine.
-
N-Methylation: Finally, (R)-octopamine is N-methylated by an N-methyltransferase (NMT) , likely a phenylethanolamine N-methyltransferase (PNMT)-like enzyme, to yield this compound.
An alternative, minor pathway may also exist where tyramine is first N-methylated to N-methyltyramine, which is then β-hydroxylated to form this compound. However, the formation of octopamine as a key intermediate appears to be the more significant route.[3]
Mandatory Visualization: Biosynthetic Pathway of this compound
Caption: The proposed biosynthetic pathway of this compound from L-tyrosine in Citrus aurantium.
Quantitative Data
Quantitative analysis of synephrine and its precursors in Citrus aurantium is essential for understanding the pathway's efficiency and for quality control of commercial extracts. The concentration of these compounds can vary significantly depending on the developmental stage of the fruit, with the highest levels of synephrine found in young, immature fruits.[1]
| Compound | Plant Part | Developmental Stage | Concentration (mg/g dry weight) | Reference |
| This compound | Fruit | Immature (May) | 7.64 ± 0.07 | [1] |
| This compound | Fruit | Immature (May) | 6.64 ± 0.38 | [1] |
| This compound | Unripe Fruits | Not specified | 0.12 - 0.99 | [4] |
| This compound | Leaves | Not specified | 0.29 - 4.38 | [4] |
| Tyramine | Fruit | Not specified | Present | [2] |
| Octopamine | Fruit | Not specified | Present | [2] |
| N-Methyltyramine | Fruit | Not specified | Present | [2] |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound and its precursors, as well as assays for the key enzymes in the biosynthetic pathway.
Extraction and Quantification of Synephrine and Precursors by HPLC-UV
This protocol is adapted from established methods for the analysis of biogenic amines in Citrus species.[2][5]
Objective: To extract and quantify this compound, tyramine, and octopamine from Citrus aurantium plant material.
Materials:
-
Lyophilized and powdered Citrus aurantium fruit or leaf tissue
-
Methanol (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Standards: this compound, tyramine hydrochloride, (R)-octopamine hydrochloride
Procedure:
-
Extraction:
-
Weigh accurately approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 0.1 N HCl.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution can be used. For example: 0-15 min, 5-30% B; 15-20 min, 30-50% B; 20-25 min, 50-5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 224 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
-
Quantification:
-
Prepare a series of standard solutions of this compound, tyramine, and octopamine of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each analyte in the plant extract by comparing its peak area to the calibration curve.
-
Mandatory Visualization: HPLC Analysis Workflow
Caption: Workflow for the extraction and HPLC quantification of synephrine and its precursors.
Tyrosine Decarboxylase (TDC) Activity Assay
This spectrophotometric assay is based on the quantification of tyramine produced from the decarboxylation of tyrosine.[6][7]
Objective: To determine the activity of tyrosine decarboxylase in a plant extract.
Materials:
-
Plant protein extract from Citrus aurantium
-
McIlvain Buffer (phosphate-citrate), pH 6.0
-
L-tyrosine solution (10 mM)
-
Pyridoxal-5-phosphate (PLP) solution (0.2 mM)
-
4-Aminoantipyrine (4-AAP) solution (1 mM)
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) solution (10 mM)
-
Peroxidase solution (40 U/mL)
-
Tyramine oxidase solution (20 U/mL)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture:
-
0.9 mL McIlvain Buffer (pH 6.0)
-
0.9 mL 1 mM 4-AAP
-
0.3 mL 10 mM TOOS
-
0.15 mL 40 U/mL Peroxidase
-
0.15 mL 20 U/mL Tyramine Oxidase
-
0.15 mL 0.2 mM PLP
-
0.3 mL 10 mM L-tyrosine
-
-
Enzyme Reaction:
-
Equilibrate the reaction mixture to 37 °C.
-
Initiate the reaction by adding 100 µL of the plant protein extract.
-
Immediately monitor the increase in absorbance at 570 nm for 5 minutes.
-
-
Calculation of Activity:
-
The rate of change in absorbance per minute (ΔA/min) is proportional to the TDC activity.
-
One unit of TDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tyramine per minute under the assay conditions.
-
Mandatory Visualization: TDC Assay Principle
Caption: Principle of the coupled spectrophotometric assay for tyrosine decarboxylase activity.
Tyramine β-Hydroxylase (TβH) Activity Assay
This assay is based on the quantification of octopamine produced from the hydroxylation of tyramine.[8]
Objective: To measure the activity of tyramine β-hydroxylase in a plant extract.
Materials:
-
Plant protein extract from Citrus aurantium
-
Potassium phosphate buffer (0.1 M, pH 6.9)
-
Tyramine solution (0.76 mM)
-
Ascorbic acid solution (5 mM)
-
Catalase (1 mg/mL)
-
N-ethylmaleimide (0.1 mM)
-
Copper sulfate (CuSO₄) (0.05 mM)
-
Disodium fumarate (5 mM)
-
HPLC system as described in section 4.1 for octopamine quantification.
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 50 µg of plant protein extract with the assay buffer containing all the components listed above.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Stop the reaction by heating at 98 °C for 5 minutes.
-
Centrifuge to pellet any precipitate.
-
-
Quantification of Octopamine:
-
Analyze the supernatant for octopamine content using the HPLC method described in section 4.1.
-
-
Calculation of Activity:
-
TβH activity is calculated based on the amount of octopamine produced per unit time per milligram of protein.
-
N-Methyltransferase (NMT) Activity Assay
This assay measures the conversion of octopamine to synephrine using a radiolabeled methyl donor.
Objective: To determine the N-methyltransferase activity in a plant extract.
Materials:
-
Plant protein extract from Citrus aurantium
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
(R)-Octopamine hydrochloride solution
-
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the plant protein extract with the phosphate buffer, octopamine, and [¹⁴C]SAM.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Separation and Quantification:
-
Separate the radiolabeled synephrine product from the unreacted [¹⁴C]SAM. This can be achieved by solvent extraction or thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the synephrine fraction using a liquid scintillation counter.
-
-
Calculation of Activity:
-
NMT activity is calculated based on the amount of radiolabeled synephrine produced per unit time per milligram of protein.
-
Conclusion
The biosynthesis of this compound in Citrus aurantium is a specialized metabolic pathway branching from L-tyrosine metabolism. This guide has detailed the enzymatic steps, provided available quantitative data, and outlined key experimental protocols for the study of this pathway. While the general framework is established, further research is needed to fully characterize the enzymes involved, particularly their kinetic properties and substrate specificities in C. aurantium. Such knowledge will be invaluable for optimizing the production of this important bioactive compound through metabolic engineering and for ensuring the quality and consistency of bitter orange extracts used in various industries.
References
- 1. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Acid-base chemistry of the reaction of aromatic L-amino acid decarboxylase and dopa analyzed by transient and steady-state kinetics: preferential binding of the substrate with its amino group unprotonated - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics of (R)-Synephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics of (R)-synephrine. While specific data for the (R)-enantiomer is limited in publicly available literature, this guide synthesizes available information on p-synephrine and the structurally related m-synephrine to offer valuable insights for research and development. The guide details experimental methodologies, presents quantitative data in a structured format, and visualizes key signaling pathways.
Introduction to this compound
This compound, a protoalkaloid found predominantly in the bitter orange (Citrus aurantium) and other citrus species, is the primary active ingredient in many dietary supplements marketed for weight management and sports performance.[1] Its structural similarity to endogenous catecholamines, such as epinephrine and norepinephrine, underlies its pharmacological activity, primarily through interaction with adrenergic receptors. Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its efficacy and safety profile.
Quantitative Pharmacokinetic Data
Comprehensive pharmacokinetic data specifically for this compound is not extensively available. The following tables summarize key pharmacokinetic parameters for p-synephrine (which is often a racemic mixture or the enantiomeric form is not specified in studies) and the closely related m-synephrine (phenylephrine) in both humans and rats. This information provides a valuable surrogate for understanding the likely pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of p-Synephrine in Humans Following Oral Administration
| Parameter | Value | Study Reference |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | [2][3] |
| Biological Half-life (t½) | ~2 hours | [2][3] |
| Urinary Excretion (as total radioactivity) | ~80% within 24 hours | [2] |
| Unchanged Synephrine in Urine | ~2.5% of the dose | [3] |
| Bioavailability | ~22% | [3] |
Table 2: Pharmacokinetic Parameters of m-Synephrine (Phenylephrine) in Humans Following Oral Administration
| Dose | Cmax (pg/mL) | Tmax (hours) | AUC∞ (pg·h/mL) | Study Reference |
| 10 mg | 1354 ± 954 | 0.33 - 0.5 | 955.8 ± 278.5 | [4] |
| 20 mg | 2959 ± 2122 | 0.33 - 0.5 | 2346 ± 983.8 | [4] |
| 30 mg | 4492 ± 1978 | 0.33 - 0.5 | 3900 ± 1764 | [4] |
Table 3: Metabolism of (R)-(-)-m-Synephrine in Humans and Rats
| Species | Administration Route | Unconjugated m-hydroxymandelic acid | m-hydroxyphenylglycol sulphate | m-synephrine sulphate | m-synephrine glucuronide | Unchanged m-synephrine | Study Reference |
| Human | Oral | 30% | 6% | 47% | 12% | - | [5] |
| Human | Inhalation | 24% | 6% | 56% | 5% | - | [5] |
| Rat | Intraperitoneal | 5% | 35% | 5% | 4% | 7% | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetic parameters. Below are generalized methodologies for key experiments based on common practices in the field.
In Vivo Oral Administration and Blood Sampling in Rats
This protocol outlines a typical procedure for a pharmacokinetic study of an oral compound in rats.
Experimental workflow for a typical oral pharmacokinetic study in rats.
Materials and Methods:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water, except during fasting periods.
-
Dosing Solution: this compound is dissolved in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Administration: A single oral dose is administered by gavage.
-
Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected into heparinized tubes at specified time points.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like synephrine in biological matrices.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated synephrine).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions (Illustrative Example):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for synephrine and the internal standard.
Signaling Pathways of this compound
This compound primarily exerts its effects by acting as an agonist at adrenergic receptors, particularly β-adrenergic receptors. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.
β-Adrenergic Receptor Signaling Pathway
The activation of β-adrenergic receptors by an agonist like this compound predominantly involves the Gs protein-adenylyl cyclase-cAMP pathway.
β-Adrenergic receptor signaling cascade initiated by this compound.
Pathway Description:
-
This compound Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The α-subunit of the Gs protein releases GDP and binds GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.[1]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Cellular Response: Active PKA then phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including the stimulation of lipolysis and thermogenesis.
Conclusion
The in vivo pharmacokinetics of this compound are characterized by rapid absorption and a relatively short half-life. Its primary mechanism of action involves the activation of β-adrenergic receptors and the subsequent Gs-protein mediated signaling cascade. While a complete pharmacokinetic profile specific to the (R)-enantiomer remains to be fully elucidated, the data available for p-synephrine and m-synephrine provide a strong foundation for further research. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, offering a consolidated overview of the current knowledge and methodologies for studying this widely used compound. Further studies focusing specifically on the stereoisomers of synephrine are warranted to refine our understanding of their distinct pharmacokinetic and pharmacodynamic properties.
References
(R)-Synephrine and its Interaction with Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-synephrine, the primary protoalkaloid found in the fruit of Citrus aurantium (bitter orange), is a sympathomimetic amine that has garnered significant interest in the pharmaceutical and nutraceutical industries. Structurally similar to endogenous catecholamines such as epinephrine and norepinephrine, this compound exerts its physiological effects through interactions with adrenergic receptors. However, its pharmacological profile is distinct from other adrenergic agonists, exhibiting a nuanced selectivity and functional activity across the various receptor subtypes. This technical guide provides an in-depth analysis of the interaction of this compound with α- and β-adrenergic receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Quantitative Analysis of this compound-Adrenergic Receptor Interactions
The interaction of this compound with adrenergic receptors is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy. The following tables summarize the available quantitative data for p-synephrine, the most common and naturally occurring form of synephrine, at human adrenergic receptor subtypes. It is important to note that while this compound is the predominant enantiomer in nature, some studies do not specify the enantiomeric form used.
Table 1: Binding Affinities (Ki) of p-Synephrine at Human Adrenergic Receptors
| Receptor Subtype | Ligand | Ki (nM) | pKi | Cell Line | Reference |
| α1A | p-Synephrine | 1,800 | 5.74 ± 0.05 | HEK293 | [1] |
| α2A | p-Synephrine | 29,000 | 4.54 ± 0.08 | CHO | [1] |
| α2C | p-Synephrine | 11,000 | 4.96 ± 0.04 | CHO | [1] |
| β1 | Norepinephrine | 740 | - | - | [2] |
| β2 | Norepinephrine | - | - | - | - |
| β3 | - | - | - | - | - |
Note: Data for β-adrenergic receptors for p-synephrine is limited in terms of specific Ki values. Studies suggest a significantly lower affinity for β1 and β2 receptors compared to norepinephrine, but a notable affinity for β3 receptors.[3]
Table 2: Functional Potency (EC50) and Efficacy of p-Synephrine at Human Adrenergic Receptors
| Receptor Subtype | Assay Type | EC50 (µM) | Efficacy (% of reference agonist) | Reference Agonist | Cell Line | Reference |
| α1A | Inositol Phosphate Accumulation | - | 55.3% | L-phenylephrine (100 µM) | HEK293 | [1] |
| α2A | cAMP Inhibition | No agonist activity | - | - | CHO | [1] |
| α2C | cAMP Inhibition | No agonist activity | - | - | CHO | [1] |
| β3 | Lipolysis/cAMP Accumulation | - | - | - | Adipocytes | [4][5] |
Note: p-Synephrine is characterized as a partial agonist at the α1A-adrenergic receptor and an antagonist at the α2A and α2C-adrenergic receptors.[1] Its activity at β3-adrenergic receptors is primarily associated with stimulating lipolysis.[4][5]
Signaling Pathways of this compound at Adrenergic Receptors
The functional outcomes of this compound's interaction with adrenergic receptors are dictated by the specific G-protein coupling and downstream signaling cascades activated.
α1-Adrenergic Receptor Signaling
This compound acts as a partial agonist at the α1A-adrenergic receptor, which is canonically coupled to the Gq family of G-proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[9]
Caption: this compound-induced α1-adrenergic receptor signaling pathway.
α2-Adrenergic Receptor Interaction
Studies indicate that p-synephrine acts as an antagonist at α2A and α2C-adrenergic receptors.[1] These receptors are coupled to the Gi family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] By acting as an antagonist, this compound would block the binding of endogenous agonists like norepinephrine, thereby preventing the inhibition of adenylyl cyclase.
Caption: Antagonistic action of this compound at α2-adrenergic receptors.
β3-Adrenergic Receptor Signaling
This compound is suggested to be an agonist at β3-adrenergic receptors, which are coupled to the Gs family of G-proteins.[4][5] Activation of β3-receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[10] This rise in cAMP activates protein kinase A (PKA), which in adipocytes, phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, initiating the breakdown of triglycerides into free fatty acids and glycerol (lipolysis).[11]
Caption: this compound-induced β3-adrenergic receptor signaling leading to lipolysis.
Detailed Experimental Protocols
The characterization of this compound's interaction with adrenergic receptors relies on a suite of established in vitro assays.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of an unlabeled test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
4.1.1 Membrane Preparation
-
Culture cells expressing the adrenergic receptor subtype of interest to ~80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
4.1.2 Competition Binding Assay
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at its Kd value).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
To determine non-specific binding, add a high concentration of a known non-radiolabeled antagonist.
-
Initiate the binding reaction by adding the membrane preparation (typically 10-50 µg of protein per well).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. G protein-coupled receptor signaling: transducers and effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Targets of (R)-Synephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-synephrine, the primary protoalkaloid found in the fruit of Citrus aurantium (bitter orange), is a sympathomimetic amine with a growing body of research investigating its pharmacological effects.[1][2][3][4] Structurally similar to endogenous catecholamines like epinephrine and norepinephrine, this compound's biological activity is primarily mediated through its interaction with various cellular and molecular targets.[2][3] This technical guide provides a comprehensive overview of these targets, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts. The naturally occurring form of p-synephrine is the (R)-(-)- or l-enantiomer, which is generally more potent than its (S)-(+)- or d-enantiomer.[3][5]
Core Molecular Targets and Binding Affinities
This compound primarily interacts with adrenergic receptors, though with a distinct binding profile compared to other phenethylamines. It also exhibits activity at other receptor systems, including serotonin and trace amine-associated receptors.
Adrenergic Receptors
This compound demonstrates a preference for α-adrenergic receptors over β-adrenergic receptors.[5] Its binding affinity is generally lower than that of endogenous catecholamines.
-
α-Adrenergic Receptors: this compound acts as a partial agonist at α1A-adrenergic receptors.[5][6] In contrast, it functions as an antagonist at α2A and α2C subtypes.[5] The presence of a 4-hydroxy group in synephrine appears to reduce its potency at these subtypes compared to related compounds like β-phenethylamine.[6]
-
β-Adrenergic Receptors: The potency of synephrine at β-adrenergic receptors is considerably lower than at α-receptors.[1][5] However, it is known to act as an agonist at β-adrenergic receptors, which is a key mechanism for its metabolic effects.[1] Some studies suggest that p-synephrine can bind to and activate β3-AR, contributing to thermogenesis and lipolysis.[1]
Other Receptor Systems
-
Serotonin (5-HT) Receptors: There is evidence to suggest that synephrine has weak activity at certain 5-HT receptors.[3][5]
-
Trace Amine-Associated Receptor 1 (TAAR1): Racemic synephrine has been shown to be an agonist of TAAR1, although with relatively low potency (EC50 = 23700 nM).[5]
Quantitative Data on Receptor Binding
The following table summarizes the quantitative data on the binding affinities of synephrine to its primary molecular targets.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Assay Type | Cell Line | Reference |
| α1A-Adrenergic | Synephrine | 4.11 | 77,625 | Radioligand Binding | HEK293 | [5] |
| α2A-Adrenergic | Synephrine | 4.44 | 36,308 | Radioligand Binding | CHO | [5] |
| α2C-Adrenergic | Synephrine | 4.61 | 24,547 | Radioligand Binding | CHO | [5] |
Note: The available literature often uses racemic synephrine or does not specify the enantiomer. The data presented here is for racemic synephrine as reported in the cited source.
Signaling Pathways
This compound, through its interaction with adrenergic receptors, modulates several key intracellular signaling pathways that regulate a variety of cellular processes.
cAMP/PKA Pathway
Activation of β-adrenergic receptors by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to metabolic effects such as lipolysis.[1] In human gastrointestinal cells, p-synephrine has been shown to induce the expression of genes in the cAMP/PKA pathway, including ADCY3 and MAPK1.[7]
Caption: this compound induced cAMP/PKA signaling pathway.
MAPK and NF-κB Pathways
This compound has also been shown to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critically involved in inflammation.[1] In lipopolysaccharide (LPS)-stimulated macrophages, p-synephrine inhibited the production of pro-inflammatory cytokines by suppressing the p38 MAPK and NF-κB signaling pathways.[1][4] This anti-inflammatory effect is mediated, at least in part, through β-adrenergic receptors.[4]
Caption: Modulation of MAPK and NF-κB pathways by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's interaction with its molecular targets. The following are generalized protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for specific receptors.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) or the inhibition constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells).
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membranes to each well.
-
Competition Binding: Add a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. For total binding, add only the radioligand. For non-specific binding, add the radioligand and a saturating concentration of a known unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Caption: General workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate or inhibit the production of cAMP.
Objective: To determine the EC50 or IC50 of this compound for modulating adenylyl cyclase activity.
Materials:
-
Whole cells expressing the Gs or Gi-coupled receptor of interest.
-
This compound.
-
Forskolin (to stimulate cAMP production in Gi-coupled systems).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor for a short period.
-
Stimulation: Add varying concentrations of this compound. For Gi-coupled receptors, co-stimulate with forskolin.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by a commercial kit.
-
Data Analysis: Plot the measured cAMP levels against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
Caption: General workflow for a cAMP accumulation assay.
Lipolysis Assay
This assay measures the breakdown of triglycerides into glycerol and free fatty acids, a key metabolic effect of this compound.
Objective: To quantify the lipolytic activity of this compound in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells).
-
This compound.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Glycerol detection reagent.
-
Isoproterenol (as a positive control).
Procedure:
-
Cell Culture: Differentiate pre-adipocytes into mature adipocytes in a multi-well plate.
-
Washing: Wash the cells with assay buffer to remove any residual media.
-
Treatment: Add varying concentrations of this compound or a positive control (isoproterenol) to the cells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Glycerol Measurement: Measure the concentration of glycerol in the supernatant using a colorimetric or fluorometric assay kit.
-
Data Analysis: Plot the amount of glycerol released as a function of the this compound concentration to determine its lipolytic potency.
Caption: General workflow for a lipolysis assay.
Conclusion
This compound exerts its biological effects through a complex interplay with multiple cellular and molecular targets. Its primary interaction with adrenergic receptors, particularly as a partial agonist at α1A and an agonist at β-adrenergic receptors, initiates signaling cascades that influence metabolic and inflammatory processes. The relatively lower binding affinity of this compound for adrenergic receptors compared to endogenous catecholamines likely contributes to its pharmacological profile. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, signaling pathway visualizations, and standardized experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
References
- 1. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Synephrine - Wikipedia [en.wikipedia.org]
- 6. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Synephrine: A Versatile Scaffold for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-Synephrine, a naturally occurring phenethylamine alkaloid found predominantly in the bitter orange (Citrus aurantium), has emerged as a promising molecular template for the synthesis of new therapeutic agents. Its inherent chemical structure, possessing key pharmacophoric features, provides a versatile starting point for the development of novel compounds targeting a range of receptors, including adrenergic and glucocorticoid receptors. This technical guide provides a comprehensive overview of this compound's potential, detailing its pharmacological properties, structure-activity relationships, and its application in the synthesis of new drug candidates. The guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Pharmacological Profile of this compound and Its Derivatives
This compound primarily exerts its effects through interactions with adrenergic receptors, though with a different profile compared to other sympathomimetic amines like ephedrine. More recently, its potential as a scaffold for developing Selective Glucocorticoid Receptor Agonists (SEGRAs) has garnered significant attention, offering a pathway to new anti-inflammatory and anti-cancer therapeutics with potentially improved side-effect profiles.
Adrenergic Receptor Activity
(R)-p-synephrine demonstrates a low binding affinity for α-1 and α-2 adrenergic receptors.[1] This characteristic is believed to contribute to its comparatively lower impact on blood pressure and heart rate compared to m-synephrine (phenylephrine) or norepinephrine.[1]
Table 1: Adrenergic Receptor Binding Affinities (pKi) of Synephrine and Related Compounds
| Compound | α1A-AR (pKi) | α2A-AR (pKi) | α2C-AR (pKi) | β2-AR (pKi) | Reference |
| This compound | 4.11 | 4.44 | 4.61 | 5.00 | [2] |
| L-Phenylephrine | 5.62 | - | - | 5.65 | [2][3] |
| Norepinephrine | 5.40 | - | - | 5.61 | [2] |
| Epinephrine | - | - | - | 7.00 | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Glucocorticoid Receptor Modulation and Anti-Cancer Activity
A promising avenue of research is the use of this compound as a template for the synthesis of SEGRAs. These compounds aim to retain the therapeutic transrepression activities of glucocorticoids (which are responsible for their anti-inflammatory effects) while minimizing the transactivation activities associated with many of their side effects. A number of novel synephrine derivatives have been synthesized and evaluated for their anti-cancer properties, particularly against hematological malignancies.
Table 2: In Vitro Cytotoxicity and Glucocorticoid Receptor Binding of Synephrine Derivatives
| Compound | Cell Line | Incubation Time | IC50 (µM) | GR Binding IC50 (µM) | Reference |
| 10S-E2 | K562 (Leukemia) | 24h | ~13 | 0.56 | |
| Granta (Lymphoma) | 24h | ~13 | |||
| 13S-G2 | K562 (Leukemia) | 24h | 50-70 | 0.69 | |
| Granta (Lymphoma) | 24h | 50-70 | |||
| 4S-C2 | - | - | - | 3.21 | |
| 8S-E3 | - | - | - | 0.08 | |
| Dexamethasone | - | - | - | 0.31 |
IC50 (half maximal inhibitory concentration) for cytotoxicity indicates the concentration of a drug that is required for 50% inhibition of cell viability. GR Binding IC50 indicates the concentration required to displace 50% of a radiolabeled ligand from the glucocorticoid receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.
Synthesis of 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol (10S-E2)
This protocol describes a general method for the synthesis of synephrine analogs, exemplified by the lead compound 10S-E2.
Materials:
-
4-(Benzyloxy)chloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Potassium hydroxide (KOH)
-
Hexylamine
-
Methanol
-
Petroleum ether
-
Diethyl ether
Procedure:
-
Reduction of the Ketone: To a solution of 4-(benzyloxy)chloroacetophenone (1.5 mmol) in methanol, add 1 equivalent of NaBH₄ in portions while cooling the reaction mixture in an ice bath.
-
Epoxide Formation: Monitor the reaction by Thin Layer Chromatography (TLC) using a petroleum ether/diethyl ether (1:1) system. Once the starting material is consumed, add 1.2 equivalents of KOH in portions.
-
Amine Addition: Subsequently, add a solution of hexylamine (5 equivalents) in methanol (1:1 by volume).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC for the conversion of the intermediate epoxide. Once the reaction is complete, the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography to yield the final compound.
MTT Assay for Cell Viability
This protocol details the procedure for assessing the cytotoxic effects of synephrine derivatives on leukemia (K562) and lymphoma (Granta) cell lines.
Materials:
-
K562 or Granta cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
96-well plates
-
Synephrine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 0.5-1.0 x 10⁵ cells/ml for leukemic cells in a final volume of 100 µL per well.[4]
-
Compound Treatment: Add serial dilutions of the synephrine derivatives to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 or 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Glucocorticoid Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of synephrine derivatives for the glucocorticoid receptor.
Materials:
-
Cell or tissue homogenate containing the glucocorticoid receptor
-
Radiolabeled ligand (e.g., [³H]dexamethasone)
-
Unlabeled synephrine derivatives (test compounds)
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Workflow for Drug Discovery from this compound.
Caption: β-Adrenergic Receptor Signaling Pathway.
Caption: Mechanism of Action for Synephrine-based SEGRAs.
Conclusion
This compound presents a valuable and versatile starting point for the development of new drug candidates. Its favorable safety profile and established, albeit modest, biological activities make it an attractive scaffold for medicinal chemists. The successful synthesis and promising in vitro activity of novel SEGRA derivatives highlight the potential of this natural product to yield new therapeutics for inflammatory diseases and cancer. Further research, focusing on lead optimization to improve potency and pharmacokinetic properties, is warranted to fully exploit the therapeutic potential of this compound-based compounds.
References
Methodological & Application
Application Note: Quantification of (R)-synephrine in Plant Extracts using a Validated Chiral HPLC Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the selective quantification of (R)-synephrine in plant extracts, particularly from Citrus aurantium (Bitter Orange). Due to the sympathomimetic activity of synephrine, its accurate quantification is crucial for the quality control of herbal medicines and dietary supplements. This protocol focuses on a chiral separation technique to resolve the (R) and (S) enantiomers of synephrine, ensuring the specific measurement of the naturally occurring and biologically active (R)-isomer. The method involves a straightforward sample extraction followed by pre-column derivatization and analysis using a standard reversed-phase HPLC system with UV detection.
Introduction
Synephrine is a protoalkaloid amine found in various plants, most notably in the immature fruit of Citrus aurantium L., commonly known as bitter orange.[1] It is structurally similar to epinephrine and is often included in dietary supplements for weight management and sports performance.[2] Synephrine exists as two enantiomers, (R)- and (S)-synephrine. The naturally occurring form in Citrus aurantium is predominantly this compound, which is considered the more biologically active isomer. Given the potential for synthetic racemic synephrine to be used as an adulterant, methods that can differentiate and quantify the individual enantiomers are essential for quality control and regulatory compliance.[3][4]
This document provides a detailed protocol for the quantification of this compound in plant extracts using a chiral HPLC method. The described method is based on pre-column derivatization to form diastereomers, which can then be separated on a conventional achiral reversed-phase column.[3][4]
Principle
The quantification of this compound is achieved through a multi-step process:
-
Extraction: this compound is extracted from the plant matrix using an appropriate solvent system, often involving sonication or reflux to ensure efficient recovery.[1][5]
-
Chiral Derivatization: The extracted synephrine enantiomers are reacted with a chiral derivatizing agent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomeric thiourea derivatives.[3][4]
-
HPLC Separation: The resulting diastereomers are separated on a standard reversed-phase C18 column using an isocratic mobile phase.
-
Detection and Quantification: The separated diastereomers are detected by a UV detector, and the concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared from an this compound standard.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents and Standards
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄)[1]
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
-
Triethylamine
-
All other chemicals should be of analytical grade.
Sample Preparation (Extraction)
This protocol is adapted from a validated sonication-based extraction method.[1]
-
Accurately weigh approximately 300 mg of the powdered plant extract or ground plant material into a 100 mL volumetric flask.[6]
-
Add 50 mL of 0.1% phosphoric acid in water and sonicate the slurry for 15 minutes.[1]
-
Allow the mixture to cool to room temperature.
-
Dilute to the mark with 20 mM borate buffer (pH 8.2) and mix thoroughly.[1]
-
Centrifuge an aliquot of the solution at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chiral Derivatization Procedure[3][4]
-
Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a 10 mg/mL solution of GITC in acetonitrile.
-
Add 20 µL of triethylamine as a catalyst.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Evaporate the reaction mixture to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
HPLC Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific column and system used.
| Parameter | Value |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 224 nm[1] or 254 nm[3][4] |
| Run Time | Approximately 20 minutes |
Data Presentation
Summary of HPLC Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods for synephrine quantification found in the literature.
| Parameter | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| p-Synephrine | HPLC-UV | - | - | 300-900 µg/g | 97.5 - 104 | [1][6] |
| Synephrine | HPTLC | 0.1 - 0.6 mg/mL | - | - | - | [7] |
| Synephrine | HPLC-UV/Fluorescence | 5.0 - 125.0 µg/mL | - | - | 98.7 - 101.2 | [8] |
| Synephrine | HPLC-DAD (derivatized) | 0.78 - 100 µg/mL | 0.25 µg/mL | 0.78 µg/mL | 93.28 | [9] |
| p-Synephrine | LC-HRAM-MS/MS | 20 - 1500 ng/mL | - | - | 98 - 112.6 | [10] |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound Quantification.
HPLC Method Validation Parameters
Caption: Figure 2: Key Parameters of a Validated HPLC Method.
Conclusion
This application note provides a detailed and reliable HPLC method for the selective quantification of this compound in plant extracts. The protocol, which includes sample extraction, chiral derivatization, and reversed-phase HPLC analysis, is suitable for quality control laboratories in the pharmaceutical and dietary supplement industries. The ability to specifically quantify the (R)-enantiomer is critical for accurately assessing the quality and potential biological activity of products containing Citrus aurantium extracts. The method is based on established and validated procedures, ensuring robust and reproducible results.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization [jstage.jst.go.jp]
- 4. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. air.unimi.it [air.unimi.it]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of (R)-Synephrine from Bitter Orange (Citrus aurantium)
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-synephrine, the predominant naturally occurring enantiomer of synephrine, is a protoalkaloid found in the fruit of the bitter orange (Citrus aurantium).[1][2] It is of significant interest in the pharmaceutical and dietary supplement industries for its purported thermogenic and weight management properties.[3][4] These application notes provide a detailed protocol for the isolation and purification of this compound from bitter orange peel, drawing from established solvent extraction and chromatographic techniques. The methodologies are intended to be adaptable for laboratory-scale research and scalable for drug development purposes.
I. Data Presentation
Table 1: Quantitative Parameters for Synephrine Isolation
| Parameter | Value | Method/Conditions | Source |
| Starting Material | |||
| Synephrine Content in Peel | 0.12% - 1.98% | TLC/UV Absorbance | [5] |
| Synephrine Content in Peel | 0.253% | HPTLC | [5] |
| Synephrine Content in Dried Fruit | 0.352% | RP-HPLC/UV | [5] |
| Extraction | |||
| Extraction Solvent | 0.37% HCl in water or 10% NH4OH in methanol | Sonication | [5] |
| Extraction Time | 30 minutes (repeated 3x) | Sonication at 40°C | [5] |
| Synephrine Yield (Acid Extraction) | >15% (crude extract) | Acid percolation | [6] |
| Purification | |||
| Recovery Rate | 96% - 99% | HPTLC | [5] |
| Synephrine Purity after Chromatography | >95% | Column Chromatography (XAD18) | [7] |
| Analytical | |||
| HPLC UV Detection Wavelength | 224 nm or 277 nm | RP-HPLC | [5][8] |
| HPTLC Rf Value | 0.292 ± 0.0083 | Mobile Phase: methanol, ethyl acetate, methylene chloride, conc. ammonia (2:2:1:0.05) | [5] |
II. Experimental Protocols
Protocol 1: Acid-Based Extraction and Initial Purification of this compound
This protocol outlines a method for the extraction of synephrine from dried bitter orange peel using an acidic solvent, followed by initial purification steps.
Materials:
-
Dried, ground bitter orange (Citrus aurantium) peel
-
0.4 M Hydrochloric acid (HCl)
-
10 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
Procedure:
-
Preparation of Plant Material:
-
Wash fresh, immature bitter orange fruits, and dry them.
-
Grind the dried fruit material into a coarse powder.
-
-
Acid Extraction:
-
Macerate 100 g of the ground bitter orange peel in 1 L of 0.4 M HCl solution.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through several layers of cheesecloth, followed by Whatman No. 1 filter paper to remove solid plant material.
-
Collect the acidic aqueous extract (filtrate).
-
-
Solvent Partitioning and Basification:
-
Transfer the acidic extract to a large separatory funnel.
-
Wash the aqueous extract with 3 x 300 mL of ethyl acetate to remove non-polar compounds. Discard the organic layers.
-
Slowly add 10 M NaOH to the aqueous layer with constant stirring until the pH reaches 11-12. This converts the synephrine hydrochloride salt to its free base form.
-
-
Free Base Extraction:
-
Extract the basified aqueous solution with 4 x 400 mL of ethyl acetate.
-
Combine the organic (ethyl acetate) layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
-
Concentration:
-
Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting residue is the crude synephrine extract.
-
Protocol 2: Chromatographic Purification of this compound
This protocol describes the purification of the crude synephrine extract using column chromatography.
Materials:
-
Crude synephrine extract (from Protocol 1)
-
Macroporous adsorbent resin (e.g., HP20 or XAD18)
-
Ethanol (various concentrations in deionized water)
-
Hydrochloric acid (for pH adjustment)
-
Chromatography column
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Column Preparation:
-
Prepare a slurry of the chosen macroporous resin (e.g., HP20) in deionized water and pack it into a suitable chromatography column.
-
Equilibrate the column by washing with 3-5 column volumes of deionized water.
-
-
Sample Loading:
-
Dissolve the crude synephrine extract in a minimal amount of 10% ethanol.
-
Adjust the pH of the dissolved sample to 2.5-4.5 with HCl.[7]
-
Load the prepared sample onto the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Purity Analysis and Final Product Preparation:
-
Analyze the collected fractions for synephrine content and purity using HPLC.
-
Combine the fractions with a synephrine purity of >95%.[7]
-
Concentrate the pooled fractions using a rotary evaporator.
-
The resulting purified synephrine can be obtained as a solid through lyophilization (freeze-drying) or crystallization.
-
III. Mandatory Visualizations
Caption: Workflow for the isolation of this compound from bitter orange.
Caption: Simplified signaling pathway of this compound via β-adrenergic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodchem.com [foodchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]
- 7. CN105646244A - A method of extracting synephrine - Google Patents [patents.google.com]
- 8. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening (R)-Synephrine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-synephrine, the primary protoalkaloid found in the bitter orange (Citrus aurantium), is a compound of significant interest in the fields of pharmacology and drug development. Structurally similar to endogenous catecholamines, this compound exhibits a range of biological activities, primarily through its interaction with adrenergic receptors. These activities include potential thermogenic, lipolytic, and anti-inflammatory effects, making it a candidate for investigation in metabolic disorders and inflammatory conditions.
These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the biological activity of this compound. The assays cover four key areas of its pharmacological profile: adrenergic receptor activation, lipolysis, glucose uptake, and anti-inflammatory effects. The protocols are intended to provide a robust framework for researchers to assess the potency and efficacy of this compound and its derivatives.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data for this compound activity in various cell-based assays. It is important to note that the majority of published research has been conducted on p-synephrine, of which the (R)-enantiomer is the predominant natural form.
Table 1: Adrenergic Receptor Activation by p-Synephrine
| Cell Line | Receptor Subtype | Assay Type | Parameter | Value (µM) |
| CHO | α1A-Adrenergic | Functional Assay | Partial Agonist (55.3% of max) | ~100 |
Table 2: Lipolytic Activity of p-Synephrine
| Cell Line | Assay Type | Parameter | Concentration Range (µM) | Observation |
| 3T3-L1 Adipocytes | Glycerol Release | Stimulation | 10 - 1000 | Dose-dependent increase in glycerol release |
Table 3: Glucose Uptake Activity of p-Synephrine
| Cell Line | Assay Type | Parameter | Concentration Range (µM) | Observation |
| L6 Myotubes | 2-Deoxyglucose Uptake | Stimulation | > 25 | Increased glucose consumption[1][2] |
Table 4: Anti-Inflammatory Activity of p-Synephrine
| Cell Line | Assay Type | Parameter | Concentration Range (µM) | Observation |
| RAW264.7 | Nitric Oxide Production | Inhibition | 10 - 100 | Dose-dependent inhibition of LPS-induced NO production[3][4] |
| RAW264.7 | NF-κB Activation | Inhibition | 10 - 100 | Downregulation of NF-κB signaling pathway[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: β-Adrenergic signaling pathway activated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
Caption: Workflow for the 3T3-L1 adipocyte lipolysis assay.
Caption: Workflow for the L6 myotube glucose uptake assay.
Experimental Protocols
Adrenergic Receptor Activation Assay (cAMP Accumulation)
Objective: To determine the functional agonistic activity of this compound on β-adrenergic receptors by measuring intracellular cyclic adenosine monophosphate (cAMP) accumulation.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
Materials:
-
CHO-β2AR cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound stock solution
-
Isoproterenol (positive control)
-
Propranolol (antagonist control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque plates
Protocol:
-
Cell Seeding: Seed CHO-β2AR cells into 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in assay buffer.
-
Assay: a. Aspirate the culture medium from the wells and wash once with assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Lipolysis Assay (Glycerol Release)
Objective: To assess the lipolytic activity of this compound by measuring the release of glycerol from differentiated adipocytes.
Cell Line: 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte growth medium (DMEM with 10% bovine calf serum)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
This compound stock solution
-
Isoproterenol (positive control)
-
Glycerol assay kit
-
24-well plates
Protocol:
-
Cell Seeding and Differentiation: a. Seed 3T3-L1 preadipocytes into 24-well plates and grow to confluence. b. Two days post-confluence, initiate differentiation by replacing the growth medium with differentiation medium. c. After 3 days, replace the differentiation medium with adipocyte maintenance medium. d. Replenish the maintenance medium every 2-3 days until the cells are fully differentiated (typically 8-12 days post-differentiation).
-
Lipolysis Assay: a. Wash the differentiated adipocytes twice with assay buffer. b. Add assay buffer containing various concentrations of this compound or isoproterenol to the wells. c. Incubate the plate at 37°C for 1-3 hours.
-
Glycerol Measurement: a. Collect the supernatant from each well. b. Measure the glycerol concentration in the supernatant using a glycerol assay kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the glycerol release to the total protein content in each well. Plot the normalized glycerol release against the log of the this compound concentration to determine the dose-response relationship.
Glucose Uptake Assay (2-Deoxyglucose Method)
Objective: To evaluate the effect of this compound on glucose uptake in skeletal muscle cells.
Cell Line: L6 rat myoblasts.
Materials:
-
L6 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution
-
Insulin (positive control)
-
[3H]-2-deoxyglucose or a non-radioactive 2-deoxyglucose uptake assay kit
-
24-well plates
Protocol:
-
Cell Seeding and Differentiation: a. Seed L6 myoblasts into 24-well plates and grow to ~80% confluence. b. Induce differentiation by switching to differentiation medium. c. Allow the cells to differentiate into myotubes for 5-7 days, changing the medium every 2 days.
-
Glucose Uptake Assay: a. Serum starve the differentiated myotubes for 3-4 hours in KRH buffer. b. Treat the cells with various concentrations of this compound or insulin in KRH buffer for 30 minutes at 37°C. c. Initiate glucose uptake by adding [3H]-2-deoxyglucose or the fluorescent 2-DG analog to each well and incubate for 10-15 minutes.
-
Measurement: a. Stop the uptake by washing the cells rapidly with ice-cold KRH buffer. b. Lyse the cells. c. If using [3H]-2-deoxyglucose, measure the radioactivity using a scintillation counter. If using a non-radioactive kit, follow the manufacturer's instructions for signal detection.
-
Data Analysis: Normalize the glucose uptake to the total protein content. Plot the normalized glucose uptake against the log of the this compound concentration.
Anti-Inflammatory Assay (Nitric Oxide and NF-κB Inhibition)
Objective: To assess the anti-inflammatory properties of this compound by measuring its ability to inhibit nitric oxide (NO) production and NF-κB activation in macrophages.
Cell Line: RAW264.7 murine macrophages.
Materials:
-
RAW264.7 cells
-
Cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Dexamethasone (positive control)
-
Griess reagent for NO measurement
-
NF-κB reporter assay system (e.g., luciferase or SEAP) or antibodies for Western blotting of NF-κB pathway proteins (p-IκBα, p-p65)
-
96-well plates
Protocol for Nitric Oxide (NO) Inhibition:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour. b. Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
NO Measurement: a. Collect the cell culture supernatant. b. Mix the supernatant with Griess reagent according to the manufacturer's protocol. c. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value from the dose-response curve.
Protocol for NF-κB Inhibition (Reporter Assay):
-
Transfection (if necessary): Transfect RAW264.7 cells with an NF-κB reporter plasmid and a control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate with LPS for 6-8 hours.
-
Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the assay kit instructions.
-
Data Analysis: Normalize the NF-κB reporter activity to the control plasmid activity. Calculate the percentage of inhibition and determine the IC50 value.
Note: For all assays, it is crucial to perform a cell viability assay (e.g., MTT, MTS) in parallel to ensure that the observed effects are not due to cytotoxicity of this compound at the tested concentrations.
References
- 1. p-Synephrine stimulates glucose consumption via AMPK in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for (R)-Synephrine Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-synephrine, the naturally occurring enantiomer of synephrine found predominantly in the peel of Citrus aurantium (bitter orange), has garnered significant interest for its potential therapeutic applications.[1][2] As a sympathomimetic amine, it primarily acts as an agonist at adrenergic receptors, with a notable affinity for β3-adrenergic receptors.[1][3] This mechanism of action underpins its purported effects on lipolysis, thermogenesis, and inflammation.[1][4][5] These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy of this compound, complete with detailed protocols and data presentation formats.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Metabolic Parameters
| Animal Model | Dosage (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| Male Mice | 30 and 300 | Oral Gavage | 28 days | Reduction in body weight gain at all doses. | [1] |
| Rats | 50 and 300 | Oral | Acute | Increased hepatic glycogenolysis and glycolysis. | [6] |
| Healthy Human Subjects | 3 | Oral | Acute | Increased fat oxidation rate during exercise. | [7] |
| Healthy Human Subjects | ~0.3 | Oral | Acute | Lower perceived exertion during moderate exercise (with caffeine). | [8] |
| Healthy Human Subjects | 49 | Oral | Acute | Slight decrease in diastolic blood pressure one hour post-administration. | [1][3] |
Table 2: In Vivo Efficacy of this compound on Inflammatory Responses
| Animal Model | Dosage (mg/kg) | Administration Route | Inflammatory Challenge | Key Findings | Reference |
| Mice | 5 and 10 | Intraperitoneal | Lipopolysaccharide (LPS) | Decreased TNF-α and IL-6; increased IL-10. Reduced lung tissue edema and reactive oxygen species. | [1] |
| SIRS Mice | Not specified | Oral | Lipopolysaccharide (LPS) | Decreased serum levels of pro-inflammatory cytokines and improved survival rate. | [1][9] |
Signaling Pathways
The biological effects of this compound are primarily mediated through its interaction with adrenergic receptors, which subsequently triggers downstream signaling cascades.
In addition to its metabolic effects, this compound has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.
Experimental Protocols
Protocol 1: Evaluation of Lipolytic Activity in Rodents
This protocol outlines the in vivo assessment of this compound's effect on lipolysis in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose)[10]
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)[11]
-
Microdialysis probes and pump[12]
-
Glycerol and Free Fatty Acid assay kits
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentrations. Ensure the solution is homogenous.
-
Fasting: Fast the animals for 4-6 hours before administration to ensure gastric emptying.[13]
-
Administration: Administer the prepared this compound solution or vehicle via oral gavage. The volume should not exceed 10 ml/kg for mice and rats.[11]
-
Microdialysis: Under anesthesia, implant a microdialysis probe into the subcutaneous adipose tissue. Perfuse the probe with a sterile physiological solution at a low flow rate.
-
Sample Collection: Collect dialysate samples at baseline (before administration) and at regular intervals post-administration (e.g., 30, 60, 90, 120 minutes).
-
Biochemical Analysis: Determine the concentration of glycerol and free fatty acids in the collected dialysate using commercially available assay kits.
-
Data Analysis: Compare the changes in glycerol and free fatty acid levels between the treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessment of Thermogenic Effect in Rodents
This protocol details the measurement of this compound's impact on energy expenditure using indirect calorimetry.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Indirect calorimetry system
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Individually house animals in the metabolic cages of the indirect calorimetry system for at least 24-48 hours to acclimate.
-
Baseline Measurement: Record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity for a 24-hour period.
-
Preparation and Administration: Prepare the this compound solution as described in Protocol 1 and administer it via oral gavage.
-
Post-Dose Measurement: Immediately return the animals to the metabolic cages and continue recording calorimetric data for at least 24 hours.
-
Data Analysis: Calculate energy expenditure from VO2 and VCO2 data. Analyze the changes in energy expenditure, RER, and activity levels before and after treatment, comparing the this compound group to the vehicle control group.
Protocol 3: Evaluation of Anti-Inflammatory Efficacy in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)
This protocol describes the induction of SIRS using lipopolysaccharide (LPS) and the assessment of this compound's protective effects.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice
-
Syringes and needles for intraperitoneal injection
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Materials for tissue collection and processing
Procedure:
-
Animal Grouping and Acclimatization: As described in Protocol 1.
-
Preparation of Reagents: Dissolve this compound and LPS in sterile, pyrogen-free saline to the desired concentrations.
-
Treatment: Administer this compound or vehicle via oral gavage or intraperitoneal injection one hour prior to the LPS challenge.
-
Induction of SIRS: Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 10-20 mg/kg).[14] A control group should receive saline only.
-
Monitoring: Monitor the animals for clinical signs of illness and survival rates over a 48-hour period.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize a subset of animals from each group and collect blood and tissues (e.g., lungs, liver).
-
Cytokine Analysis: Measure the serum concentrations of TNF-α, IL-6, and IL-10 using ELISA kits.
-
Histopathology: Process tissue samples for histological examination to assess inflammation and tissue damage.
-
Data Analysis: Compare survival rates, cytokine levels, and histopathological scores between the different treatment groups.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound's efficacy. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for advancing the understanding of this compound's therapeutic potential and for supporting its development as a pharmacological agent. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo lipolysis in adipose tissue from two anatomical locations measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rivm.nl [rivm.nl]
- 4. Blockade of mIL‐6R alleviated lipopolysaccharide‐induced systemic inflammatory response syndrome by suppressing NF‐κB‐mediated Ccl2 expression and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102040529A - Method for synthesizing synephrine hydrochloride - Google Patents [patents.google.com]
- 7. Acute p-synephrine ingestion increases fat oxidation rate during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104876828A - Method for synthesizing synephrine, its hydrochloride and tartrate - Google Patents [patents.google.com]
- 9. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Microdialysis of adipose tissue and blood for in vivo lipolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Frontiers | Acute Increase in O-GlcNAc Improves Survival in Mice With LPS-Induced Systemic Inflammatory Response Syndrome [frontiersin.org]
Application Notes and Protocols for the Spectrophotometric Determination of (R)-Synephrine in Solution
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative determination of (R)-synephrine in solution using spectrophotometric methods. This compound, a primary protoalkaloid found in the peel of bitter orange (Citrus aurantium), is of significant interest in the pharmaceutical and dietary supplement industries for its purported weight management and sympathomimetic effects. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research. The methodologies outlined herein include direct ultraviolet (UV) spectrophotometry and a colorimetric method based on oxidative coupling, offering versatility for various laboratory settings and sample matrices.
Introduction
This compound, chemically known as (R)-1-(4-hydroxyphenyl)-2-(methylamino)ethanol, is a biogenic amine that acts as an adrenergic agonist. Its structural similarity to epinephrine allows it to interact with adrenergic receptors, leading to physiological effects such as increased metabolic rate and lipolysis. The accurate determination of this compound in raw materials, extracts, and finished products is essential for ensuring product quality, safety, and efficacy.
Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for the quantification of this compound. This document details two distinct spectrophotometric protocols:
-
Direct UV Spectrophotometry: This method leverages the intrinsic UV absorbance of the phenolic chromophore in the this compound molecule.
-
Colorimetric Method: This technique involves a chemical derivatization reaction to produce a colored product with a unique absorbance maximum in the visible spectrum, enhancing specificity and sensitivity.
Spectrophotometric Methods and Principles
Direct UV Spectrophotometry
This compound exhibits a characteristic UV absorbance spectrum due to its phenolic ring. The wavelength of maximum absorbance (λmax) is typically observed around 224-225 nm.[1][2] Quantification is achieved by measuring the absorbance of the solution at this wavelength and correlating it to the concentration using a calibration curve, in accordance with the Beer-Lambert Law.
Colorimetric Method: Oxidative Coupling with 4-Aminoantipyrine
For enhanced selectivity, particularly in complex matrices, a colorimetric method can be employed. This protocol is adapted from established methods for similar phenolic compounds.[3] It involves the oxidative coupling of this compound with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (e.g., potassium ferricyanide) under alkaline conditions. This reaction forms a colored product that can be quantified in the visible region of the electromagnetic spectrum, typically around 480 nm.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric determination of this compound and related compounds.
Table 1: Direct UV Spectrophotometry Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 224-225 nm | [1][2] |
| Linearity Range | 10-50 µg/mL | [4] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Limit of Detection (LOD) | 0.480 µg/mL | [4] |
| Limit of Quantification (LOQ) | 1.45 µg/mL | [4] |
Table 2: Colorimetric Method Data (Oxidative Coupling with 4-AAP)
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | ~480 nm | [3] |
| Linearity Range | 2.0–50.0 μg/ml | [3] |
| Molar Absorptivity (ε) | 5.34 × 10³ L·mol⁻¹·cm⁻¹ | [3] |
| Average Recovery | 101.28% | [3] |
| Relative Standard Deviation (RSD) | 1.25% | [3] |
Experimental Protocols
General Laboratory Requirements
-
A calibrated UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
pH meter.
-
Water bath.
Protocol 1: Direct UV Spectrophotometry
4.2.1. Reagents and Solutions
-
This compound Standard: Purity >99%.
-
Solvent: Methanol or 0.1 M Hydrochloric Acid (HCl).
4.2.2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to obtain concentrations in the linear range (e.g., 10, 20, 30, 40, and 50 µg/mL).
4.2.3. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain a known amount of this compound.
-
Dissolve the sample in the chosen solvent, using sonication if necessary to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Dilute the filtered solution with the solvent to a final concentration within the established linear range.
4.2.4. Spectrophotometric Measurement
-
Set the spectrophotometer to scan the UV region from 400 nm to 200 nm to determine the λmax, which should be approximately 224-225 nm.
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Protocol 2: Colorimetric Method (Oxidative Coupling)
4.3.1. Reagents and Solutions
-
This compound Standard: Purity >99%.
-
4-Aminoantipyrine (4-AAP) Solution (1% w/v): Dissolve 1.0 g of 4-AAP in 100 mL of distilled water.
-
Copper (II) Sulfate Solution (0.1% w/v): Dissolve 0.1 g of CuSO₄·5H₂O in 100 mL of distilled water.
-
Buffer Solution (pH 9.0): Sodium tetraborate buffer.
-
Distilled Water
4.3.2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Prepare as described in Protocol 1, using distilled water as the solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with distilled water to obtain concentrations in the linear range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).
4.3.3. Sample Preparation
Prepare the sample as described in Protocol 1, using distilled water as the solvent. Ensure the final concentration is within the linear range of the assay.
4.3.4. Color Development and Measurement
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard solutions and the sample solution.
-
To each flask, add 3 mL of 1% 4-AAP solution, followed by 1 mL of 0.1% copper (II) sulfate solution.[3]
-
Add 0.75 mL of the pH 9.0 buffer solution to each flask.[3]
-
Place the flasks in a water bath set at 50°C for 25 minutes to facilitate color development.[3]
-
Cool the flasks to room temperature and dilute to the mark with distilled water.
-
Prepare a reagent blank using distilled water in place of the this compound solution and treat it in the same manner.
-
Set the spectrophotometer to measure absorbance at the λmax of the colored product (approximately 480 nm), using the reagent blank to zero the instrument.[3]
-
Measure the absorbance of each standard and the sample.
-
Construct a calibration curve and determine the concentration of this compound in the sample as described in Protocol 1.
Visualizations
Caption: Workflow for Direct UV Spectrophotometry.
Caption: Principle of the Colorimetric Method.
Method Validation and Quality Control
To ensure the reliability of the results, the chosen spectrophotometric method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Linearity: Assess the linear relationship between absorbance and concentration over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.[5]
-
Precision: Evaluate the degree of scatter between a series of measurements, including repeatability and intermediate precision.[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The colorimetric method generally offers higher specificity than direct UV spectrophotometry.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Regular calibration of the spectrophotometer and the use of certified reference materials are recommended for ongoing quality control.
Conclusion
The spectrophotometric methods detailed in this document provide robust and accessible options for the determination of this compound in solution. Direct UV spectrophotometry is a rapid and straightforward technique suitable for relatively pure samples. The colorimetric method, while more involved, offers enhanced specificity and is preferable for complex sample matrices where interferences may be present. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample. Proper method validation is imperative to ensure the generation of accurate and reliable data.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-synephrine in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-synephrine, the primary protoalkaloid found in the extract of bitter orange (Citrus aurantium), is a sympathomimetic amine structurally similar to endogenous catecholamines like epinephrine and norepinephrine.[1] Due to this structural resemblance, this compound is frequently investigated for its interaction with adrenergic receptors. Unlike other amines such as ephedrine and its meta-isomer, m-synephrine (phenylephrine), this compound exhibits a distinct receptor binding profile, characterized by a general low affinity for α-1, α-2, β-1, and β-2 adrenergic subtypes, but a more pronounced affinity for β-3 adrenergic receptors.[2][3] This unique profile suggests a potential for more targeted pharmacological effects with a reduced incidence of the cardiovascular side effects associated with less selective adrenergic agonists.[1][2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound as a ligand in receptor binding and functional assays. The (R)-enantiomer is the naturally predominant and more potent form.[4]
Data Presentation: Receptor Binding Affinities of Synephrine
The following table summarizes the binding affinities (pKi) of synephrine for various human adrenergic receptor subtypes. It is important to note that much of the published data does not distinguish between enantiomers and reports on racemic synephrine. However, it is established that the (R)-enantiomer is the more active form.[4]
| Receptor Subtype | Ligand | pKi | Ki (µM) | Cell Line | Notes |
| α1A-Adrenergic | Synephrine | 4.11 | 78 | HEK293 | Partial agonist activity observed.[1][5][6][7] |
| α2A-Adrenergic | Synephrine | 4.44 | 36.3 | CHO | Antagonist activity observed.[1][5][6] |
| α2C-Adrenergic | Synephrine | 4.61 | 24.5 | CHO | Antagonist activity observed.[1][5][6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Studies have consistently shown that p-synephrine has a significantly lower affinity for α-1, α-2, β-1, and β-2 adrenergic receptors when compared to norepinephrine and m-synephrine.[2][3] In contrast, it demonstrates a notable interaction with β-3 adrenergic receptors, which are primarily located in adipose tissue and are involved in lipolysis and thermogenesis.[8]
Experimental Protocols
Radioligand Competition Binding Assay for Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adrenergic receptor of interest (e.g., from HEK293 or CHO cells)
-
This compound hydrochloride
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine for α receptors, 10 µM Propranolol for β receptors)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay. Dilute the membranes in assay buffer to the desired concentration (typically 20-50 µg of protein per well).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M), 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for β-Adrenergic Receptors
This protocol measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., CHO-K1 or HEK293)
-
This compound hydrochloride
-
Isoproterenol (a non-selective β-agonist, as a positive control)
-
Propranolol (a non-selective β-antagonist, as a negative control)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black 96-well or 384-well microplates (depending on the assay kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating: Culture the cells to ~80-90% confluency. The day before the assay, seed the cells into the appropriate microplate at a density of 10,000-30,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound, isoproterenol, and propranolol in stimulation buffer.
-
Assay Procedure (Agonist Mode):
-
Aspirate the cell culture medium from the wells.
-
Add 50 µL of stimulation buffer to each well.
-
Add 50 µL of the diluted compounds (this compound or isoproterenol) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Assay Procedure (Antagonist Mode):
-
Aspirate the cell culture medium.
-
Add 25 µL of the diluted antagonist (this compound or propranolol).
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of isoproterenol at a concentration that gives ~80% of the maximal response (EC80).
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration (or assay signal) against the log concentration of the test compound.
-
For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Signaling Pathways and Visualizations
This compound primarily interacts with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The specific signaling pathway activated depends on the receptor subtype.
α1-Adrenergic Receptor Signaling Pathway
α1-adrenergic receptors are coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
β-Adrenergic Receptor Signaling Pathway
β-adrenergic receptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: β-Adrenergic Receptor Gs Signaling Pathway.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the structure and function of adrenergic receptors, particularly the β-3 subtype. Its distinct binding profile warrants further exploration for the development of targeted therapeutics. The protocols and information provided herein offer a comprehensive guide for researchers to accurately characterize the interaction of this compound with its receptor targets. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of adrenergic receptor pharmacology.
References
- 1. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (R)-synephrine as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-synephrine, also known as p-synephrine, is a naturally occurring protoalkaloid found in the fruit of Citrus aurantium (bitter orange) and other citrus species. Due to its structural similarity to endogenous catecholamines like epinephrine and norepinephrine, this compound interacts with adrenoceptors. However, its pharmacological profile is distinct, exhibiting a nuanced selectivity for different adrenoceptor subtypes. This makes this compound a valuable pharmacological tool for studying the roles of specific adrenoceptors in various physiological processes. These application notes provide a summary of its pharmacological properties, detailed protocols for its characterization, and visualizations of its signaling pathways.
Pharmacological Profile of this compound
This compound displays a higher affinity for α-adrenoceptors and β3-adrenoceptors compared to β1- and β2-adrenoceptors, where it has very poor binding affinity.[1][2][3] At the α1A-adrenoceptor, it acts as a partial agonist.[4] In contrast, it functions as an antagonist at the α2A- and α2C-adrenoceptor subtypes.[4] Its activity as a β3-adrenoceptor agonist is linked to its metabolic effects, such as increasing lipolysis and thermogenesis.[1][5]
Data Presentation: Adrenoceptor Binding Affinities and Functional Activities of this compound
| Receptor Subtype | Test System | Assay Type | Parameter | Value | Reference Compound | Reference Value |
| α1A | Human embryonic kidney (HEK293) cells | Radioligand Binding | pKi | 4.57 ± 0.08 | L-phenylephrine | 6.74 ± 0.04 |
| Human embryonic kidney (HEK293) cells | Reporter Gene | Partial Agonist (Emax) | 55.3% of L-phenylephrine max | L-phenylephrine | 100% | |
| α2A | Chinese hamster ovary (CHO) cells | Radioligand Binding | pKi | 4.21 ± 0.05 | Medetomidine | 9.21 ± 0.02 |
| Chinese hamster ovary (CHO) cells | cAMP Accumulation | Antagonist | - | Medetomidine | - | |
| α2C | Chinese hamster ovary (CHO) cells | Radioligand Binding | pKi | 4.01 ± 0.06 | Medetomidine | 9.28 ± 0.04 |
| Chinese hamster ovary (CHO) cells | cAMP Accumulation | Antagonist | - | Medetomidine | - | |
| β1 | Guinea pig atria | Functional Assay | Binding Activity | ~10,000-fold less active than norepinephrine | Norepinephrine | - |
| β2 | Guinea pig trachea | Functional Assay | Binding Activity | ~10,000-fold less active than norepinephrine | Norepinephrine | - |
| β3 | Rat, hamster, dog adipocytes | Lipolysis Assay | Agonist | Active | - | - |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways of this compound
This compound's interaction with different adrenoceptor subtypes initiates distinct intracellular signaling cascades.
References
- 1. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Synephrine Derivatives in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and anti-cancer evaluation of (R)-synephrine derivatives. Detailed protocols for chemical synthesis and key biological assays are provided to facilitate further research and development in this promising area of oncology.
Introduction
This compound, a natural protoalkaloid found in citrus species, has emerged as a valuable scaffold for the development of novel anti-cancer agents.[1][2][3][4] Derivatives of this compound have been synthesized and investigated for their potential as selective glucocorticoid receptor agonists (SEGRAs), which can induce anti-cancer effects with a potentially better side-effect profile compared to traditional glucocorticoids.[5] This document details the synthesis of potent this compound derivatives and the protocols for evaluating their anti-cancer activity.
Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the reductive amination of a suitable ketone precursor or the opening of an epoxide with a corresponding amine. Below is a generalized protocol for the synthesis of N-substituted this compound derivatives, with specific examples for the highly potent compounds 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol (10S-E2) and 2-(hexylamino)-1-(4-nitrophenyl)ethanol (13S-G2) .
General Synthetic Scheme
A general representation of the synthetic approach is outlined below. The synthesis typically starts from a substituted bromoacetophenone which is then reacted with an amine, followed by reduction.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Studying the Thermogenic Effects of (R)-Synephrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the thermogenic properties of (R)-synephrine, a primary protoalkaloid found in Citrus aurantium (bitter orange). The following protocols and data are intended to facilitate reproducible and robust experimental design for researchers in academia and the pharmaceutical industry.
Introduction
This compound, also known as p-synephrine, has garnered significant interest for its potential as a weight management and sports performance supplement due to its purported thermogenic effects.[1] Structurally similar to endogenous catecholamines, this compound primarily exerts its effects through the activation of β3-adrenergic receptors (β3-AR).[2] This activation initiates a signaling cascade that is believed to increase metabolic rate and promote lipolysis, contributing to its thermogenic activity.[2][3] Unlike other sympathomimetic amines, this compound has shown a favorable safety profile with minimal cardiovascular effects at recommended dosages. The protocols outlined below provide methodologies to investigate the thermogenic effects of this compound both in vitro and in vivo.
Data Presentation
Table 1: In Vivo Effects of this compound on Thermogenesis and Metabolism in Humans
| Parameter | Treatment Group | Dosage | Change from Baseline/Placebo | Study Population | Citation |
| Resting Metabolic Rate (RMR) | This compound | 50 mg (oral) | +65 kcal increase compared to placebo | 10 healthy subjects per group | [4] |
| Resting Metabolic Rate (RMR) | This compound + Naringin | 50 mg + 600 mg (oral) | +129 kcal increase compared to placebo | 10 healthy subjects per group | [4] |
| Resting Metabolic Rate (RMR) | This compound + Naringin + Hesperidin | 50 mg + 600 mg + 100 mg (oral) | +183 kcal increase compared to placebo | 10 healthy subjects per group | [4] |
| Maximal Fat Oxidation Rate | This compound | 3 mg/kg (oral) | 0.40 ± 0.18 g/min (vs. 0.29 ± 0.15 g/min for placebo) | 18 healthy subjects | [5] |
| Energy Expenditure (Rest) | This compound | 3 mg/kg (oral) | No significant change | 18 healthy subjects | [5] |
| Fat Oxidation Rate (Rest) | This compound | 3 mg/kg (oral) | No significant change | 18 healthy subjects | [5] |
Table 2: In Vivo Effects of this compound on Thermogenic Markers in Mice
| Parameter | Animal Model | Treatment and Dosage | Key Findings | Citation |
| Brown Adipose Tissue (BAT) Function | Adolescent mice with early postnatal overfeeding | 10 or 50 mg/kg/day (gavage) for 19 days | Normalized BAT morphology and increased expression of thermogenic markers (UCP-1, PRDM16, PGC-1α) | [2][6] |
| Body Weight and Fat | Adolescent mice with early postnatal overfeeding | 10 or 50 mg/kg/day (gavage) for 19 days | No significant change in body weight or body fat | [2] |
Signaling Pathway
The primary mechanism of this compound's thermogenic effect is initiated by its binding to β3-adrenergic receptors on adipocytes. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates and activates downstream targets, including hormone-sensitive lipase (HSL) and transcription factors like CREB. This cascade leads to increased lipolysis, fatty acid oxidation, and the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1). UCP1, located in the inner mitochondrial membrane of brown and beige adipocytes, dissipates the proton gradient, generating heat instead of ATP.
Experimental Protocols
In Vitro Assessment of Thermogenic Potential in Adipocytes
This protocol details the methodology to assess the direct effects of this compound on adipocyte differentiation and the expression of thermogenic markers.
1.1. Cell Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: After 48 hours, replace the differentiation medium with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin). Replace the maintenance medium every two days. Adipocytes are typically fully differentiated by day 8.
1.2. This compound Treatment
-
On day 8 of differentiation, treat the mature 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) or a vehicle control (e.g., DMSO).[7][8]
-
Incubate the cells for a predetermined time (e.g., 24-48 hours) to assess changes in gene and protein expression.
1.3. Analysis of UCP1 Expression
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the treated adipocytes using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for UCP1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Western Blotting:
-
Lyse the treated adipocytes and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against UCP1 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
1.4. Measurement of cAMP Levels
-
Culture and differentiate adipocytes as described in section 1.1.
-
Treat the cells with this compound at various concentrations for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) following the manufacturer's instructions.
1.5. Measurement of PKA Activity
-
Following this compound treatment, prepare cell lysates.
-
Measure PKA kinase activity using a commercial PKA activity assay kit, which typically involves the phosphorylation of a specific substrate.[9] Follow the manufacturer's protocol for the assay.
In Vivo Assessment of Thermogenic Effects in a Murine Model
This protocol describes the methodology for evaluating the thermogenic effects of this compound in mice.
2.1. Animal Model and Acclimation
-
Use an appropriate mouse strain (e.g., C57BL/6J).
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
House the mice individually in cages with controlled temperature and a 12-hour light/dark cycle.
2.2. This compound Administration
-
Administer this compound orally via gavage at a specified dose (e.g., 10 or 50 mg/kg body weight).[2] A vehicle control group should be included.
-
The duration of the treatment can vary depending on the study's objectives (e.g., acute or chronic administration). For chronic studies, daily administration for several weeks may be appropriate.[2]
2.3. Measurement of Energy Expenditure via Indirect Calorimetry
-
Acclimate the mice to the indirect calorimetry chambers for at least 24 hours before data collection.
-
Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously over a set period (e.g., 24-48 hours).
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the manufacturer's software and standard equations.
2.4. Measurement of Core Body Temperature
-
Measure the core body temperature of the mice at regular intervals after this compound administration using a rectal probe or an implantable telemetry device for continuous monitoring.
2.5. Tissue Collection and Analysis
-
At the end of the study, euthanize the mice and collect brown adipose tissue (BAT) and other relevant tissues.
-
Analyze the tissues for UCP1 expression using qPCR and Western blotting as described in the in vitro protocol (Section 1.3).
References
- 1. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrus aurantium L. and synephrine improve brown adipose tissue function in adolescent mice programmed by early postnatal overfeeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of p-synephrine alone and in combination with selected bioflavonoids on resting metabolism, blood pressure, heart rate and self-reported mood changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrus aurantium L. and synephrine improve brown adipose tissue function in adolescent mice programmed by early postnatal overfeeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Anti-Adipogenic Effects of Hispidulin and p-Synephrine on 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of (R)-synephrine from its Isomers
Welcome to the technical support center for the HPLC separation of (R)-synephrine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing the separation of this compound from its isomers and related compounds. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound from its isomers by HPLC?
Separating this compound from its isomers, particularly the (S)-enantiomer and positional isomers like meta-synephrine (phenylephrine) and ortho-synephrine, presents several challenges:
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Poor Retention: Synephrine is a polar compound, leading to poor retention on traditional reversed-phase columns like C18.[1][2]
-
Peak Tailing: The amine group in synephrine can interact with free silanol groups on the surface of silica-based stationary phases, causing peak tailing.[1]
-
Co-elution: Structural similarity with other biogenic amines and positional isomers can lead to co-elution, making accurate quantification difficult.[3]
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Racemization: this compound can undergo racemization to (S)-synephrine, especially during sample preparation involving heat.[4][5][6]
Q2: Which HPLC columns are recommended for the separation of synephrine isomers?
The choice of column is critical for successful separation. Here are some common approaches:
-
Chiral Stationary Phases (CSPs): These are the most direct way to separate enantiomers. A chiral ligand-exchange column, such as the Sumichiral OA-6000, has been used effectively.[7]
-
Reversed-Phase Columns (with derivatization): Standard C18 columns can be used if synephrine is first derivatized with a chiral agent to form diastereomers, which are then separable.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as a bare silica column, are well-suited for retaining and separating polar compounds like synephrine and its isomers.[8][9]
-
Mixed-Mode Columns: These columns, which combine reversed-phase and ion-exchange properties (e.g., Coresep 100), can provide excellent retention and selectivity for polar basic compounds like synephrine without the need for ion-pairing reagents.[2]
-
Pentafluorophenyl (PFP) Columns: PFP stationary phases have shown success in separating positional isomers of synephrine.
Q3: Is derivatization necessary for the analysis of this compound?
Derivatization is not always necessary but can be highly advantageous.
-
For Enantiomeric Separation on Achiral Columns: Pre-column derivatization with a chiral reagent like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)[4][5] or 9-fluorenylmethyl chloroformate (FMOC-Cl)[1][10][11][12][13] converts the enantiomers into diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column.
-
To Improve Retention and Detection: Derivatization can also be used to introduce a chromophore or fluorophore to the synephrine molecule, enhancing its detection by UV or fluorescence detectors and improving its retention on reversed-phase columns.[10]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue when analyzing basic compounds like synephrine.
Initial Checks:
-
Ensure the column is properly conditioned.
-
Verify that the mobile phase is correctly prepared and degassed.
-
Check for any system leaks.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Inadequate Resolution Between this compound and its Isomers
Achieving baseline separation is crucial for accurate quantification.
Initial Checks:
-
Confirm the correct column is installed and in good condition.
-
Ensure the mobile phase composition is accurate.
-
Verify the flow rate is stable.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inadequate resolution.
Experimental Protocols & Data
Protocol 1: Reversed-Phase HPLC with Pre-column Derivatization
This method is suitable for separating synephrine enantiomers on a standard C18 column.
Sample Derivatization (with FMOC-Cl):
-
Mix 0.5 mL of synephrine standard or sample solution with 0.5 mL of acetonitrile and 200 µL of 0.4 M borate buffer (pH 6.0).[1]
-
Add 50 µL of 2.0 mg/mL FMOC-Cl reagent in acetonitrile and vortex immediately for 2 minutes.[1]
-
Allow the reaction to proceed at room temperature for 15 minutes.[1]
-
Add 150 µL of 2.0 mg/mL glycine to quench the excess FMOC-Cl and vortex for 2 minutes.[1]
-
Centrifuge the mixture, and inject an aliquot into the HPLC system.[1]
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Shimadzu Shim-pack VP-ODS (or equivalent C18) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | Diode Array Detector (DAD) at 265 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
Data adapted from Liu et al., 2009.[1][11][12][13]
Protocol 2: Chiral Ligand-Exchange HPLC
This method allows for the direct separation of synephrine enantiomers without derivatization.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Sumichiral OA-6000 |
| Mobile Phase | Copper(II) sulfate solution with an organic modifier (e.g., methanol) |
| Detector | Electrochemical Detector |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
This is a representative protocol; specific conditions may vary based on the application.[7]
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is effective for retaining and separating polar isomers of synephrine.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Bare silica column |
| Mobile Phase | Acetonitrile (91%) and 35 mM Ammonium Acetate in water (pH 4.5) |
| Detector | UV Detector |
| Flow Rate | 1.0 mL/min |
| Analysis Time | Approximately 14 minutes |
Data adapted from Jovanović et al., 2015.[8][9]
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for Synephrine Isomer Separation
| Method | Stationary Phase | Mobile Phase Example | Key Advantage | Reference |
| RP-HPLC with Derivatization | C18 | Acetonitrile/Water | Utilizes standard columns | [1][4][5] |
| Chiral Ligand-Exchange | Chiral (e.g., Sumichiral OA-6000) | Aqueous Copper(II) sulfate/Methanol | Direct enantioseparation | [7] |
| HILIC | Bare Silica | Acetonitrile/Ammonium Acetate Buffer | Good retention for polar compounds | [8][9] |
| Mixed-Mode Chromatography | Cation-exchange & RP (e.g., Coresep 100) | Acetonitrile/Ammonium Formate Buffer | No ion-pairing reagents needed | [2] |
Table 2: Validation Parameters for a Derivatization-based RP-HPLC Method
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Concentration Range | 0.78 - 100 µg/mL |
| Mean Recovery | 93.28% |
| Intra- and Inter-batch Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 0.25 µg/mL |
Data from a validated method for synephrine analysis after derivatization with FMOC-Cl.[11][12][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization [jstage.jst.go.jp]
- 6. Study on the racemization of synephrine by off-column chiral high-performance liquid chromatography [iris.unimore.it]
- 7. Determination of synephrine enantiomers in food and conjugated synephrine in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Sensitive Chiral Analytical Liquid Chromatography/Fluorescence Detection Method for Synephrine in Dietary Supplements [jstage.jst.go.jp]
- 11. Analysis of synephrine in da-cheng-qi decoction by HPLC employing precolumn derivatization with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Troubleshooting low yield in (R)-synephrine extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of (R)-synephrine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yields in this compound extraction can stem from several factors throughout the experimental workflow. The most common issues are related to the starting plant material, the extraction parameters, and potential degradation or loss of the target compound during processing.
Initial Troubleshooting Steps:
-
Verify Plant Material: Confirm that you are using the correct plant part and that it is at the optimal stage of maturity. Immature Citrus aurantium (bitter orange) fruits and peels have the highest reported concentrations of synephrine.[1]
-
Review Extraction Protocol: Double-check all parameters of your extraction method, including solvent choice, pH, temperature, and extraction time.
-
Assess Analyte Stability: Consider the possibility of this compound degradation or racemization during the extraction process.
Question 2: Which part of the Citrus aurantium plant should I use for the highest yield?
The concentration of synephrine varies significantly between different parts of the Citrus aurantium plant. For the highest yield, it is recommended to use the immature fruits or the peels (exocarp).[2][3] The content of synephrine is generally higher in the outer parts of the fruit compared to the inner parts (endocarp and sarcocarp).[2][3]
Question 3: What is the optimal solvent and pH for this compound extraction?
An acidic aqueous extraction is generally recommended for optimal recovery of synephrine.[4] Using a dilute acid solution, such as 0.1 M HCl, helps to protonate the amine group of the synephrine molecule, increasing its solubility in the aqueous solvent.[1] Extractions performed under neutral or basic conditions have been shown to result in lower recoveries.[5]
Question 4: Could my extraction temperature be affecting the yield and purity of this compound?
Yes, temperature is a critical parameter. While elevated temperatures can increase extraction efficiency, high temperatures, especially in combination with acidic or basic conditions, can lead to the racemization of the naturally occurring this compound into a mixture of (R)- and (S)-enantiomers.[2][6][7][8][9] This is undesirable as the pharmacological activity resides primarily in the (R)-isomer.[2] Therefore, it is crucial to perform the extraction under controlled temperature conditions, not exceeding 60°C during steps like solvent evaporation.[1]
Question 5: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
The presence of unexpected peaks could be due to several factors:
-
Co-extraction of related compounds: Citrus aurantium contains other biogenic amines such as octopamine, tyramine, N-methyltyramine, and hordenine, which may be co-extracted and have similar chromatographic properties.[4]
-
Isomers: Your extract may contain positional isomers of synephrine, such as m-synephrine (phenylephrine), which can be difficult to distinguish from p-synephrine depending on the analytical method.[10][11]
-
Degradation products: Synephrine can degrade when exposed to UV light.[8]
-
Matrix interferences: Crude plant extracts are complex mixtures, and other components can interfere with the analysis.
To address this, ensure your HPLC method is selective for p-synephrine and consider using a photodiode array (PDA) detector to check for peak purity.[4][11]
Question 6: My final product is a racemic mixture, but I started with natural plant material. What happened?
Racemization of the naturally occurring this compound can occur during the extraction and processing of the plant material.[2][8][9] The primary factors that promote racemization are high temperatures and both acidic and basic pH conditions.[6][7] To preserve the stereochemical integrity of this compound, it is imperative to carry out the extraction under controlled and mild conditions.[6][7][8][9]
Question 7: How can I improve the purity of my crude synephrine extract?
For purification of the crude extract, techniques like solid-phase extraction (SPE) can be effective in removing interfering compounds and concentrating the analyte.[12] Strong cation-exchange SPE cartridges are particularly useful for isolating phenethylamines like synephrine from complex matrices.
Data Presentation
Table 1: Synephrine Content in Citrus aurantium
| Plant Part | Condition | Synephrine Content (% w/w) |
| Immature Fruit | Dried | Up to 0.764% |
| Dried Fruit Extracts | 3% to 6%[1] | |
| Unripe Fruits | 0.012% to 0.099%[13] | |
| Peel (Exocarp) | Basic Methanolic Extract | 0.253%[5] |
| Leaves | 0.029% to 0.438%[13] |
Table 2: Performance of Analytical Methods for Synephrine Quantification
| Analytical Method | Parameter | Value |
| HPLC-UV | Accuracy (Recovery) | 97.5% - 104%[4][11] |
| Precision (RSD) | 1.48% - 3.55%[4][11] | |
| Limit of Quantitation (LOQ) | ~30 ng (on-column)[11] | |
| RP-HPLC | Absolute Recovery | 96.2% - 103.4%[14] |
| Precision (RSD) | 2.7% - 6.0%[14] | |
| HPTLC | Accuracy (Recovery) | 96% - 99%[5] |
| Precision (Intra-day & Inter-day) | ≤2.0%[5] |
Experimental Protocols
Protocol 1: Acidic Extraction of this compound from Citrus aurantium
This protocol is adapted from a common method for synephrine extraction.[1]
-
Preparation of Plant Material:
-
Thoroughly wash dried, immature Citrus aurantium fruits with deionized water and dry them completely.
-
Grind the fruits into a coarse powder.
-
-
Acidic Soaking and Percolation:
-
Place the powdered plant material in a suitable vessel and add 0.1 M HCl solution until the powder is fully submerged.
-
Allow the mixture to soak for 12-24 hours at room temperature.
-
Transfer the resulting slurry to a percolation column.
-
Begin percolation by slowly adding fresh 0.1 M HCl solution to the top of the column.
-
Collect the extract (percolate) at the bottom and continue until the percolate runs colorless.
-
-
Concentration:
-
Combine all the collected percolate.
-
Concentrate the extract under reduced pressure using a rotary evaporator. Crucially, ensure the temperature does not exceed 60°C to minimize racemization. [1]
-
Continue until a viscous extract is obtained.
-
-
Drying:
-
Dry the concentrated extract in a vacuum oven at 50-60°C until a constant weight is achieved.
-
The resulting powder is the crude this compound extract.
-
Protocol 2: Quantification of Synephrine by HPLC-UV
This protocol provides a general method for the quantification of p-synephrine in extracts.
-
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh a known amount of p-synephrine reference standard and dissolve it in methanol or the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the crude synephrine extract and dissolve it in a known volume of the initial mobile phase. Use vortexing and sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid. An alternative is a methanol-water (1:1) mixture containing sodium 1-pentane sulfonate (3.5%) and acetic acid (0.1%).[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 225 nm or 275 nm.[14]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of synephrine in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound extraction and quantification.
References
- 1. The Safety and Efficacy of Citrus aurantium (Bitter Orange) Extracts and p-Synephrine: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Study on the racemization of synephrine by off-column chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excli.de [excli.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. [Quantitative analysis of synephrine in zhishi injection by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of (R)-synephrine in experimental buffers
This guide provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges encountered when working with (R)-synephrine in experimental buffers.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the issue?
A: The solubility of synephrine is highly dependent on its form (free base vs. salt) and the pH of the solvent. This compound is an amphiprotic molecule with a phenolic hydroxyl group (weakly acidic, pKa ≈ 9.5) and a secondary amino group (basic, pKa ≈ 9.6).[1][2]
-
Form: The free base of synephrine has lower aqueous solubility. In contrast, the hydrochloride (HCl) salt form is much more water-soluble and is commonly used to improve bioavailability and stability.[3] Ensure you are using the appropriate form for your application.
-
pH: At neutral pH, a significant portion of the synephrine molecules may be in the less soluble zwitterionic or free base form. To increase solubility, the pH of the buffer should be adjusted to be at least 1.5-2 units below the amino group's pKa. Lowering the pH to an acidic range (e.g., pH 3-5) will protonate the amino group, making the molecule a more soluble cation.[4]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A: For high-concentration stock solutions, it is recommended to use an organic solvent or a co-solvent system.
-
DMSO: this compound is slightly soluble in DMSO.[5] It is a common choice for preparing stock solutions that can be diluted into aqueous buffers later.
-
Methanol/Water Mixture: A protocol for preparing a standard solution involves dissolving the compound in a small amount of methanol, followed by the addition of water and sonication to aid dissolution.[6]
-
Storage: Once prepared, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[7]
Q3: How can I improve the solubility of this compound directly in my aqueous experimental buffer?
A: Several techniques can be employed:
-
pH Adjustment: This is the most effective method. Lower the pH of your buffer by adding small amounts of dilute HCl. Aim for a pH well below 8.0 to ensure the amino group is fully protonated.
-
Use of Co-solvents: If your experimental design allows, introducing a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or DMSO can significantly improve solubility.[8]
-
Sonication: Applying ultrasonic energy can help break down powder aggregates and accelerate the dissolution process.[6]
-
Gentle Heating: Cautiously warming the solution can increase solubility. However, be aware that prolonged exposure to elevated temperatures (e.g., 50°C) can lead to the degradation of synephrine.[9]
Q4: I dissolved this compound successfully, but it precipitated out of solution after some time. What could have caused this?
A: Precipitation after initial dissolution is typically due to one of the following:
-
Supersaturation: The initial concentration may have exceeded the thermodynamic solubility limit in your specific buffer, leading to crystallization over time.
-
Temperature Change: If the solution was prepared with gentle heating, cooling it back to room temperature or placing it on ice can cause the compound to precipitate as solubility decreases.
-
pH Shift: The addition of other reagents or absorption of atmospheric CO₂ could have shifted the buffer's pH, reducing synephrine's solubility.
-
Buffer Interaction: In rare cases, components of a complex buffer system could interact with the compound, leading to the formation of a less soluble salt.
Q5: Is the hydrochloride salt of this compound stable in aqueous solutions?
A: Yes, the hydrochloride salt is generally stable. However, like many compounds, it can degrade over time, especially at elevated temperatures.[9] For aqueous working solutions, it is best practice to prepare them fresh. If you are using a water-only stock solution, it is recommended to sterilize it by filtering through a 0.22 μm filter before use and storage.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1][2][5] |
| Molar Mass | ~167.21 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [2] |
| pKa (Ammonium H⁺) | ~9.6 - 9.79 | [1][2] |
| pKa (Phenolic H⁺) | ~9.55 | [2] |
| Predicted Water Solubility | 46.9 g/L | [10] |
| logP | -0.45 to -0.73 | [1][10] |
Table 2: Solubility Guidelines for this compound
| Solvent / Buffer System | Form | Recommendations & Notes |
| Water (Neutral pH) | Free Base | Poor solubility. Avoid for stock solutions. |
| Water (Neutral pH) | HCl Salt | Soluble, but may require assistance (sonication). |
| Acidic Aqueous Buffer (pH < 6) | Free Base or HCl Salt | Recommended. Protonation of the amino group significantly increases solubility. |
| DMSO | Free Base or HCl Salt | Slightly soluble. Suitable for high-concentration stock solutions.[5] |
| Methanol | Free Base or HCl Salt | Slightly soluble. Can be used as a co-solvent with water to aid initial dissolution.[5][6] |
| Ethanol | Free Base or HCl Salt | Can be used as a co-solvent to enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 16.72 mg of this compound powder (molar mass 167.21 g/mol ) and place it in a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex at maximum speed for 1-2 minutes. If powder is still visible, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Experimental Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., HEPES, Tris). Check the pH. If solubility is a concern, adjust the pH to be slightly acidic (e.g., pH 6.5) if your experiment permits.
-
Calculation: To prepare 10 mL of a 100 µM working solution from a 100 mM stock, you will need 10 µL of the stock solution (V₁ = (C₂ * V₂) / C₁).
-
Dilution: Add 9.99 mL of your experimental buffer to a sterile conical tube. Pipette 10 µL of the 100 mM DMSO stock solution directly into the buffer.
-
Mixing: Immediately cap the tube and vortex thoroughly for 30 seconds to ensure complete mixing and prevent localized precipitation.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to remake it using a lower concentration or a buffer with a lower pH.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathways for this compound.
References
- 1. Synephrine | C9H13NO2 | CID 7172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synephrine - Wikipedia [en.wikipedia.org]
- 3. Synephrine: Essential Ingredient for Fat Burner Formulations [epicatelean.com]
- 4. CN105646244A - A method of extracting synephrine - Google Patents [patents.google.com]
- 5. Synephrine CAS#: 94-07-5 [m.chemicalbook.com]
- 6. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB000709) - FooDB [foodb.ca]
Technical Support Center: (R)-Synephrine Stock Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of (R)-synephrine in stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: this compound is susceptible to both acid and base-catalyzed hydrolysis and racemization. Generally, mildly acidic conditions (pH 3-6.5) are favored for improved stability.
-
Temperature: Elevated temperatures accelerate degradation. This includes both the conversion to its (S)-enantiomer (racemization) and chemical decomposition through pathways like dimerization, particularly for its hydrochloride salt.[1]
-
Light Exposure: this compound can undergo photodegradation when exposed to UV light.[2] It is recommended to store solutions in amber vials or otherwise protected from light.
Q2: What are the known degradation pathways for this compound?
A2: this compound can degrade through several pathways:
-
Racemization: The chiral center is susceptible to inversion, leading to the formation of (S)-synephrine. This process is influenced by both pH and temperature.[3]
-
Dimerization: Under acidic conditions and elevated temperatures, the hydrochloride salt of synephrine can form a disynephrine ether dihydrochloride dimer.[1][4]
-
Photodegradation: Exposure to UV light can lead to degradation, with one identified pathway being N-demethylation to form octopamine.[5][6]
-
Oxidation and Hydrolysis: Forced degradation studies show that synephrine is susceptible to degradation under oxidative (e.g., with hydrogen peroxide) and hydrolytic (acidic and basic) conditions.[2]
Q3: What is the recommended way to prepare and store this compound stock solutions?
A3: For optimal stability, follow these recommendations for preparing and storing this compound stock solutions:
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -20°C or -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from moisture. |
| Methanol | -20°C or -80°C | Up to 6 months | Ensure use of anhydrous methanol. Store in tightly sealed containers. |
| 0.1 N HCl (aqueous) | 2-8°C | Short-term (days) | Useful for immediate use in experiments requiring an acidic pH. |
| Sterile Water or PBS | 2-8°C | Very short-term (hours) | Prone to degradation; prepare fresh before each experiment. |
Note: While repeated freeze-thaw cycles in DMSO may not cause significant degradation for many compounds, it is best practice to aliquot stock solutions to minimize this risk.[7]
Troubleshooting Guides
Problem: I am observing inconsistent results in my cell-based assays using an this compound stock solution.
This could be due to the degradation of your this compound stock. Follow these steps to troubleshoot the issue:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: My this compound stock solution has changed color.
A color change often indicates degradation and the formation of impurities.
-
Cease Use: Do not use the discolored solution in experiments as the degradation products could have unintended biological effects.
-
Review Storage: Check if the solution was exposed to light or stored at an inappropriate temperature.
-
Prepare Fresh Stock: Discard the old solution and prepare a new stock solution following the recommended storage guidelines (e.g., in an amber vial, at -20°C or -80°C).
-
Consider Solvent: If using an aqueous buffer for long-term storage, switch to a more stable solvent like DMSO or methanol for your primary stock.
Quantitative Stability Data
The following tables provide quantitative data on the stability of synephrine and a structurally related compound, phenylephrine, under various stress conditions.
Table 1: Forced Degradation of Phenylephrine Hydrochloride
Data for phenylephrine, a structural isomer of synephrine, is presented as an illustrative example of degradation under forced conditions.
| Stress Condition | Time | % Degradation |
| 0.1 N HCl (Acid Hydrolysis) | 24 hrs | 16.46% |
| 0.1 N NaOH (Base Hydrolysis) | 24 hrs | 32.76% |
| 3% H₂O₂ (Oxidation) | 24 hrs | 27.46% |
| UV Light | 24 hrs | 11.36% |
| Thermal (Dry Heat) | 24 hrs | 17.05% |
(Data adapted from a study on Phenylephrine Hydrochloride)[6]
Table 2: Thermal Degradation of p-Synephrine Hydrochloride
| Temperature | Buffer | Depletion Rate |
| 50°C | 4 M HCl/KCl | 1.8 x 10⁻⁵ moles/gram of buffer/minute |
(Data from a study on p-Synephrine Hydrochloride)[1][4]
Key Degradation Pathways
The following diagrams illustrate the major degradation pathways of this compound.
Caption: Dimerization degradation pathway of this compound.
Caption: Photodegradation pathway of this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.
Caption: General workflow for a stability study of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Orthophosphoric acid
-
HPLC grade water
-
Appropriate buffers for pH stability studies (e.g., phosphate, acetate)
-
0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ for forced degradation studies
2. Chromatographic Conditions (Example):
-
Instrument: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer. An example could be Acetonitrile: 0.01% Orthophosphoric Acid (pH 3.0) at a 15:85 ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 224 nm (UV absorbance maximum for synephrine).[8]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL). Create a series of dilutions for a calibration curve.
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound at a known concentration in the desired matrices (e.g., different pH buffers, solvents).
-
For forced degradation, treat the solutions with the stress agents (e.g., add HCl, NaOH, or H₂O₂) and incubate under the specified conditions (e.g., heat in a water bath, expose to a UV lamp).
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acid/base hydrolysis samples), and dilute it with the mobile phase to fall within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
4. Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples from the stability study.
-
Identify and quantify the peak corresponding to this compound.
-
Calculate the remaining concentration of this compound at each time point using the calibration curve.
-
Determine the percentage of degradation: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosage for In Vivo (R)-Synephrine Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-synephrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from other forms of synephrine?
A1: Synephrine is a protoalkaloid found in the fruit of Citrus aurantium (bitter orange). It exists as two stereoisomers: this compound and (S)-synephrine. This compound is the naturally occurring enantiomer and is considered to be the more biologically active form.[1][2] It is a more potent agonist at adrenergic receptors compared to the (S)-enantiomer.[1] Commercially available synthetic synephrine is often a racemic mixture of both (R)- and (S)-isomers. Therefore, for targeted in vivo studies, it is crucial to use the pure (R)-enantiomer to ensure reproducible and specific results.
Q2: What is the primary mechanism of action of this compound in vivo?
A2: this compound primarily acts as an agonist at adrenergic receptors, with a notable affinity for α1-adrenergic receptors.[3] Activation of these Gq-protein coupled receptors initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] This signaling pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, leading to various physiological responses.[3][6]
Q3: What are the key differences in the in vivo effects of this compound and (S)-synephrine?
A3: While direct comparative in vivo studies are limited, in vitro evidence strongly suggests that this compound is a more potent agonist at α- and β-adrenergic receptors than (S)-synephrine.[1] The (S)-enantiomer has been suggested to have effects on noradrenaline reuptake, which may contribute to different cardiovascular and neurological effects.[1] Given these differences, using the pure (R)-enantiomer is critical for studying the specific effects mediated by adrenergic receptor activation.
Q4: What are the reported pharmacokinetic parameters for synephrine?
A4: Pharmacokinetic data for this compound in animal models is not extensively available. However, studies on related forms of synephrine provide some guidance. In humans, after oral administration, p-synephrine reaches its maximum plasma concentration in 1-2 hours, with a biological half-life of approximately 2 hours.[7][8] In rats, after intraperitoneal injection of R-(-)-m-synephrine, the primary metabolites found in urine were unconjugated m-hydroxymandelic acid (5%), m-hydroxyphenylglycol sulphate (35%), and conjugated m-synephrine (9%).[9] A study on synephrine pharmacokinetics in rats after intravenous administration has also been conducted, providing a basis for further investigation.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound hydrochloride has good solubility in water and DMSO, but the free base may have lower aqueous solubility.[11] The chosen vehicle may be inappropriate for the desired concentration. | 1. Use the hydrochloride salt: this compound HCl is generally more water-soluble. 2. Vehicle Selection: For oral gavage, sterile water or saline is often sufficient for the HCl salt. For higher concentrations or the free base, consider using a vehicle containing co-solvents like polyethylene glycol (PEG) 400 or propylene glycol, but be mindful of potential vehicle-induced effects.[12][13] 3. pH Adjustment: Ensure the pH of the final formulation is within a physiologically tolerable range (typically 6.5-7.5 for injections) to avoid precipitation and irritation.[14] |
| Precipitation in Dosing Solution | The concentration of this compound exceeds its solubility limit in the chosen vehicle, especially with changes in temperature or pH. | 1. Confirm Solubility Limits: Perform a solubility test of this compound in your chosen vehicle at the intended concentration and storage temperature. 2. Prepare Fresh Solutions: Prepare dosing solutions fresh daily to minimize the risk of precipitation over time.[14] 3. Maintain Temperature: Avoid drastic temperature changes during preparation and storage. 4. Consider a Suspension: If a stable solution cannot be achieved, consider preparing a homogenous suspension for oral administration using a suspending agent like 0.5% carboxymethylcellulose (CMC).[12] |
| Unexpected Animal Behavior or Adverse Events | The dose of this compound may be too high, leading to excessive sympathomimetic effects. The vehicle itself may be causing adverse reactions. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose that elicits the desired effect without causing significant distress. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the vehicle from those of this compound.[14][15] 3. Monitor for Clinical Signs: Observe animals closely for signs of toxicity, such as hyperactivity, tremors, or changes in breathing, and adjust the dose accordingly. |
| High Variability in Experimental Results | Inconsistent dosing technique, non-homogenous formulation, or animal stress. | 1. Standardize Administration Technique: Ensure all personnel are properly trained and consistent in their oral gavage or injection technique.[14] 2. Ensure Homogenous Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing. 3. Acclimatize Animals: Allow animals to acclimatize to the experimental conditions and handling to reduce stress-related variability. |
Data Presentation
Table 1: Reported In Vivo Dosages of p-Synephrine in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Mice | Oral Gavage | 30 - 300 mg/kg | No overt signs of toxicity over 28 days. | [7] |
| Mice | Intraperitoneal | 5 - 10 mg/kg | Anti-inflammatory effects in an LPS-induced lung injury model. | [16] |
Note: The majority of published in vivo studies have utilized p-synephrine. Researchers should use this data as a starting point and conduct dose-finding studies for this compound.
Table 2: Solubility of Synephrine Hydrochloride
| Solvent | Solubility | Reference |
| DMF | 30 mg/ml | [11] |
| DMSO | 30 mg/ml | [11] |
| PBS (pH 7.2) | 10 mg/ml | [11] |
| Water | Generally considered water-soluble | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose in sterile water)
-
Appropriate size gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
-
-
Preparation of Dosing Solution (Example for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg):
-
Calculate the required amount of this compound HCl. For a 25g mouse, the dose is 0.25 mg.
-
To prepare a 1 mg/mL solution, weigh 10 mg of this compound HCl and dissolve it in 10 mL of the chosen vehicle.
-
Vortex thoroughly until the compound is completely dissolved. If preparing a suspension, ensure it is uniformly mixed.
-
The dosing volume for a 25g mouse would be 0.25 mL.
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[17][18]
-
Protocol 2: Preparation and Administration of this compound via Intraperitoneal (IP) Injection in Rats
-
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes (1 mL or 3 mL)
-
Needles (e.g., 25-27 gauge)
-
Analytical balance
-
Sterile filter (0.22 µm)
-
-
Preparation of Dosing Solution (Example for a 5 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg):
-
Calculate the required amount of this compound HCl. For a 250g rat, the dose is 1.25 mg.
-
To prepare a 1 mg/mL solution, weigh 10 mg of this compound HCl and dissolve it in 10 mL of sterile saline.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
The dosing volume for a 250g rat would be 1.25 mL.
-
-
IP Injection Procedure:
-
Properly restrain the rat.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024-8088 [excli.de]
- 8. [Pharmacokinetics and metabolism of 3H-synephrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mammalian metabolism of R-(-)-m-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. latamjpharm.org [latamjpharm.org]
- 11. benchchem.com [benchchem.com]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Acute cardiovascular effects of bitter orange extract (p-synephrine) consumed alone and in combination with caffeine in human subjects: A placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oral gavage administration: Topics by Science.gov [science.gov]
Technical Support Center: Refining Experimental Conditions for Consistent (R)-Synephrine Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with (R)-synephrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound, also known as p-synephrine, is the primary protoalkaloid found in the fruit of Citrus aurantium (bitter orange). It is a sympathomimetic amine and acts as an agonist at adrenergic receptors. For optimal stability, this compound powder should be stored at -20°C, desiccated, and protected from light. Stock solutions, typically prepared in DMSO or an aqueous buffer, should be stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q2: What are the key factors that can lead to inconsistent results in my this compound experiments?
A2: Several factors can contribute to variability in experimental outcomes:
-
Compound Purity and Integrity: Ensure the this compound used is of high purity. Degradation can occur over time, especially with improper storage. It is advisable to obtain a certificate of analysis from the supplier.
-
pH of Solutions: The activity of this compound can be pH-sensitive. Maintain a consistent and appropriate pH for your assay buffers, typically between 7.2 and 7.4 for cell-based assays.
-
Solvent Effects: If using a solvent like DMSO to prepare stock solutions, ensure the final concentration in your assay is low (typically <0.5%) to prevent solvent-induced artifacts. Always include a vehicle control in your experiments.
-
Cell Culture Conditions: For cell-based assays, inconsistencies in cell passage number, confluency, and serum concentration in the media can all impact the cellular response to this compound.
-
Incubation Times: Adhere strictly to the incubation times specified in your protocol. Deviations can lead to variations in the measured response.
Q3: How do I prepare a stock solution of this compound for cell-based assays?
A3: To prepare a 10 mM primary stock solution in DMSO:
-
Determine the mass of this compound needed based on its molecular weight (use the batch-specific value from the vial).
-
Carefully weigh the required amount of this compound powder and place it in a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes and store at -80°C.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular response | 1. Degraded this compound. 2. Incorrect concentration. 3. Low receptor expression in the cell line. 4. Suboptimal assay conditions (pH, temperature). | 1. Use a fresh vial of this compound or verify the integrity of your current stock. 2. Double-check all dilution calculations. 3. Confirm the expression of the target adrenergic receptor in your cell line via qPCR or Western blot. 4. Optimize assay buffer pH and ensure proper temperature control during incubation. |
| High background signal | 1. Autofluorescence from media components (e.g., phenol red). 2. Constitutive receptor activity in the cell line. | 1. Use phenol red-free media for fluorescence-based assays. Include wells with cells but no fluorescent dye to measure background. 2. Measure the signal in untreated wells to establish a baseline and subtract this from all other readings. |
| Poor reproducibility between experiments | 1. Inconsistent cell passage number or confluency. 2. Variability in reagent preparation. 3. Pipetting errors. | 1. Use cells within a consistent and narrow passage number range. Seed cells to achieve a consistent confluency at the time of the experiment. 2. Prepare fresh reagents for each experiment. 3. Calibrate pipettes regularly and use master mixes for reagent addition to minimize variability. |
Analytical Chromatography (HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing | 1. Column degradation. 2. Interaction of the amine group of synephrine with residual silanols on the column. 3. Sample overload. | 1. Replace the column. 2. Use a mobile phase with a competing amine or adjust the pH to ensure synephrine is fully protonated. 3. Reduce the injection volume or dilute the sample. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system thoroughly. 2. Run a blank injection after a high-concentration sample to check for carryover. |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase before use. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. |
Data Presentation
The following tables summarize quantitative data relevant to this compound experiments.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 97.5% - 104% |
| Precision (RSD) | 1.48% - 3.55% |
| Limit of Quantitation (LOQ) | ~300 µg/g in matrix |
Table 2: this compound Activity in Adrenergic Receptor Subtypes
| Receptor Subtype | Activity | EC₅₀/IC₅₀ (µM) |
| α₁A-Adrenergic | Partial Agonist | ~10-100 |
| α₂A-Adrenergic | Antagonist | >100 |
| α₂C-Adrenergic | Antagonist | >100 |
Experimental Protocols
Protocol 1: Quantification of this compound in a Botanical Extract by HPLC-UV
1. Sample Preparation: a. Accurately weigh approximately 100 mg of the ground botanical extract into a 50 mL volumetric flask. b. Add 25 mL of 0.1 M HCl and sonicate for 15 minutes. c. Allow the solution to cool to room temperature, then dilute to volume with methanol and mix well. d. Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile with 0.1% phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 µL.
3. Calibration: a. Prepare a stock solution of this compound standard in methanol. b. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.
4. Analysis: a. Inject the prepared sample solution. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Treatment: a. Prepare various concentrations of this compound in cell culture medium. b. Pre-treat the cells with the this compound solutions for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells treated with media and DMSO) and a positive control (cells treated with LPS only).
3. Measurement of Nitric Oxide (NO) Production (Griess Assay): a. After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA): a. Collect the cell culture supernatant after the 24-hour incubation. b. Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Technical Support Center: (R)-Synephrine Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-synephrine in receptor binding assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound primarily interacts with adrenergic receptors, showing a preference for α-adrenergic receptors over β-adrenergic receptors. It has also been reported to have some affinity for serotonin (5-HT) receptors and the trace amine-associated receptor 1 (TAAR1).[1][2] Its binding affinity is generally considered to be low.[1]
Q2: Why am I seeing high non-specific binding in my this compound competition assay?
A2: High non-specific binding (NSB) is a common issue, especially with hydrophobic ligands or when using high concentrations of radioligand.[3] For this compound, which has a low affinity, you might be tempted to use a higher concentration of radioligand to achieve a sufficient signal window, which can exacerbate NSB. Ensure you are using an appropriate blocking agent in your NSB determination and consider optimizing the radioligand and membrane protein concentrations.[3]
Q3: My specific binding signal is very low. What are the potential causes and solutions?
A3: A low specific binding signal can result from several factors:
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Low receptor expression: Ensure your cell line or tissue preparation expresses a sufficient density of the target receptor.
-
Inactive radioligand: Verify the age and proper storage of your radioligand to prevent degradation.[4]
-
Assay not at equilibrium: For low-affinity ligands like this compound, a longer incubation time may be necessary to reach equilibrium.
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Incorrect buffer composition: The pH, ionic strength, and presence of necessary ions can significantly impact binding.[4][5]
Q4: How do I choose the right radioligand for my this compound competition assay?
A4: The choice of radioligand is critical. Select a high-affinity antagonist radioligand that is specific for the receptor subtype you are investigating. For example:
-
α1-adrenergic receptors: [3H]-Prazosin is a commonly used antagonist.[6][7][8]
-
α2-adrenergic receptors: [3H]-Yohimbine or [3H]-Rauwolscine are suitable choices.[9][10]
-
β-adrenergic receptors: [3H]-CGP12177 is a hydrophilic antagonist that can be advantageous for reducing non-specific binding.[5][11][12][13]
Use the radioligand at a concentration at or below its dissociation constant (Kd) to optimize the conditions for detecting the binding of a low-affinity competitor like this compound.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value.[4] |
| Insufficient blocking of non-specific sites. | Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the assay buffer.[3] | |
| Inefficient washing. | Increase the number and volume of washes with ice-cold wash buffer. Ensure rapid filtration to minimize dissociation of the specific binding.[3][4] | |
| Hydrophobic interactions of the radioligand. | Consider using a more hydrophilic radioligand if available.[3] | |
| Low Specific Binding / Poor Signal-to-Noise Ratio | Low receptor density in the membrane preparation. | Use a cell line known to express high levels of the target receptor or use a larger amount of membrane protein per well (titrate to find the optimal concentration). |
| Degraded radioligand or this compound. | Use fresh stocks of reagents and verify the radiochemical purity of the radioligand.[4] | |
| Assay has not reached equilibrium. | Perform a time-course experiment to determine the optimal incubation time. Low-affinity ligands may require longer incubation periods. | |
| Suboptimal buffer conditions. | Verify the pH and ionic strength of your assay buffer. Ensure it is appropriate for the receptor being studied.[4][5] | |
| High Inter-Assay Variability | Inconsistent pipetting of low-affinity competitor. | Use calibrated pipettes and ensure thorough mixing of serial dilutions of this compound. |
| Temperature fluctuations between assays. | Use a calibrated incubator and ensure all plates are incubated at the same temperature for the same duration.[11] | |
| Inconsistent membrane preparation. | Prepare a large batch of cell membranes and store in aliquots at -80°C to ensure consistency between experiments.[14] | |
| Inconsistent Ki Values for this compound | Incorrect application of the Cheng-Prusoff equation. | Ensure the assumptions of the Cheng-Prusoff equation are met. This equation is most accurate when the radioligand concentration is well below its Kd and non-specific binding is low. |
| Complex binding kinetics (e.g., allosteric effects). | If the competition curve has a shallow Hill slope, it may indicate more complex binding interactions that do not fit a simple competitive model. |
Quantitative Data for this compound and Related Compounds
The following table summarizes the binding affinities of synephrine isomers and related compounds at various receptors. Note that values can vary depending on the experimental conditions.
| Compound | Receptor | Assay Type | Ki (nM) | pKi | IC50 (nM) | Reference |
| (R)-(-)-p-Synephrine | α1A-Adrenergic | Competition | 77,600 | 4.11 | - | [15] |
| α2A-Adrenergic | Competition | 36,300 | 4.44 | - | [15] | |
| α2C-Adrenergic | Competition | 24,500 | 4.61 | - | [15] | |
| Norepinephrine Transporter | Inhibition of [3H]nisoxetine binding | 8,200 | 5.09 | - | [16] | |
| (S)-(+)-p-Synephrine | Norepinephrine Transporter | Inhibition of [3H]nisoxetine binding | 4,500 | 5.35 | - | [16] |
| p-Synephrine (racemic) | α1-Adrenergic | Functional | - | - | >10,000 | [17] |
| α2-Adrenergic | Functional | - | - | >10,000 | [17] | |
| β1-Adrenergic | Functional | - | - | >10,000 | [17] | |
| β2-Adrenergic | Functional | - | - | >10,000 | [17] | |
| 5-HT1D | Functional | - | - | ~1,000-10,000 | [1] | |
| 5-HT2A | Functional | - | - | ~1,000-10,000 | [1] | |
| m-Synephrine (Phenylephrine) | α1A-Adrenergic | Competition | 2,190 | 5.66 | - | [15] |
| α1D-Adrenergic | Competition | 1,380 | 5.86 | - | [18] | |
| α1B-Adrenergic | Competition | 13,500 | 4.87 | - | [18] |
Experimental Protocols
Detailed Methodology for a Competition Radioligand Binding Assay for this compound at α1-Adrenergic Receptors
This protocol is an example for determining the binding affinity of this compound at α1-adrenergic receptors using [3H]-prazosin. It can be adapted for other adrenergic receptor subtypes by using the appropriate radioligand and cell/tissue source.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line expressing the human α1A-adrenergic receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine or unlabeled prazosin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 25°C.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Equipment: 96-well plate shaker, vacuum filtration manifold (cell harvester), liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). A typical protein concentration for the assay is 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-prazosin (at a final concentration equal to its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of phentolamine (final concentration 10 µM), 50 µL of [3H]-prazosin, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻³ M), 50 µL of [3H]-prazosin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
For the competition assay, express the data as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.[19][20] They are coupled to different G-proteins, leading to distinct downstream signaling cascades.
Caption: Overview of the major signaling pathways for α1, α2, and β-adrenergic receptors.
Experimental Workflow for this compound Competition Binding Assay
The following diagram illustrates the key steps in performing a competition radioligand binding assay to determine the affinity of this compound for a target receptor.
Caption: Step-by-step workflow for an this compound competition binding assay.
References
- 1. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synephrine Inhibits Eotaxin-1 Expression via the STAT6 Signaling Pathway | MDPI [mdpi.com]
- 9. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. swordbio.com [swordbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C9H14NO2+ | CID 6951208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]
Technical Support Center: Accurate (R)-Synephrine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of (R)-synephrine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the accurate quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Gas Chromatography-Mass Spectrometry (GC-MS). Chiral separation techniques are essential to specifically quantify the (R)-enantiomer.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique. For chiral separation of synephrine enantiomers, HPLC can be employed with either a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard reversed-phase column.[1][2][3][4] Detection is commonly performed using an ultraviolet (UV) detector.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for complex matrices like dietary supplements and biological samples.[5][6] It can be used to separate and quantify positional isomers like p-synephrine and m-synephrine.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also a viable option for determining synephrine content. It typically involves a derivatization step to increase the volatility of the analyte before analysis.[7]
Q2: Why is chiral separation important for this compound quantification?
A2: this compound is the naturally occurring and biologically active enantiomer of synephrine.[8] Enantiomers can have different pharmacological and toxicological profiles.[3][4] Therefore, it is crucial to use a chiral separation method to accurately quantify this compound and distinguish it from its (S)-enantiomer, especially when assessing the purity and potency of pharmaceutical ingredients or dietary supplements.
Q3: What are the key challenges in accurately quantifying this compound?
A3: Researchers may encounter several challenges, including:
-
Racemization: this compound can racemize (convert to a mixture of (R) and (S) enantiomers) under certain conditions, such as high temperatures and both acidic and basic pH values.[2][8] This can lead to an underestimation of the (R)-enantiomer and an overestimation of the (S)-enantiomer.
-
Matrix Effects: Complex sample matrices, such as those found in dietary supplements and herbal preparations, can interfere with the analysis, leading to inaccurate quantification.[5]
-
Co-elution of Isomers: Positional isomers of synephrine, such as p-synephrine and m-synephrine (phenylephrine), may be present and can be difficult to separate, potentially leading to misidentification and inaccurate quantification.[5][9]
-
Sample Preparation: Inefficient extraction of synephrine from the sample matrix can result in low recovery and inaccurate results.[7][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.[11] 2. Column contamination.[11] 3. Mismatch between sample solvent and mobile phase.[12] 4. Column void or degradation.[13] | 1. Dilute the sample or inject a smaller volume. 2. Flush the column with a strong solvent.[12] 3. Dissolve the sample in the mobile phase or a weaker solvent.[12] 4. Replace the column.[13] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.[14] 2. Leaks in the HPLC system.[15] 3. Inadequate column equilibration.[14][16] 4. Temperature fluctuations.[11][14] | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[14] 2. Check for loose fittings and replace worn pump seals.[15] 3. Increase the equilibration time between injections.[14] 4. Use a column oven to maintain a stable temperature.[11][14] |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or has low energy.[14][15] 2. No sample injected or sample degradation.[15][16] 3. Blockage in the flow path.[15] | 1. Turn on the detector lamp or replace it if necessary.[14][15] 2. Verify autosampler operation and prepare fresh standards and samples.[15][16] 3. Check for blockages in the injector, tubing, or column and flush the system.[15] |
| Poor Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. 3. Suboptimal temperature. | 1. Select a CSP known to be effective for synephrine enantiomers (e.g., cellobiohydrolase-based).[8] 2. Optimize the mobile phase composition (e.g., adjust pH, organic modifier concentration).[8] 3. Optimize the column temperature. |
LC-MS/MS Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak Signal Intensity | 1. Ion source contamination.[11] 2. Improper mass spectrometer tuning. 3. Matrix suppression effects. | 1. Clean the ion source.[16] 2. Perform mass calibration and tune the instrument.[11] 3. Optimize sample preparation to remove interfering matrix components or use a stable isotope-labeled internal standard.[5] |
| High Background Noise | 1. Contaminated mobile phase or solvents.[11] 2. Carryover from previous injections.[11] 3. Leaks in the LC system. | 1. Use high-purity solvents and prepare fresh mobile phase.[12] 2. Implement a thorough needle and injection port wash routine between samples.[11] 3. Check for and fix any leaks in the system.[16] |
| Inaccurate Mass Measurement | 1. Mass spectrometer requires calibration.[11] 2. Unstable temperature in the mass spectrometer. | 1. Perform a mass calibration according to the manufacturer's instructions.[11] 2. Ensure the laboratory environment is temperature-controlled. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of synephrine using different analytical methods.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [9] |
| Repeatability (RSD%) | 1.48 - 3.55% | [9][17] |
| Accuracy (Recovery %) | 97.5 - 104% | [9][17] |
| Limit of Quantification (LOQ) | 300 - 900 µg/g | [9][17] |
Table 2: LC-HRAM-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity (Correlation Coefficient, R²) | > 0.999 | [5][18] |
| Accuracy (Recovery %) | 98 - 112.6% | [5] |
| Limit of Quantification (LOQ) | 20 ng/mL | [5][18] |
Table 3: GC-MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1 - 50 µg/mg or µg/mL | [7] |
| Mean Recovery % | 89.3 - 90.5% | [7] |
| Limit of Quantification (LOQ) | 0.1 µg/mg or µg/mL | [7] |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for this compound Quantification
This protocol is based on the principle of pre-column derivatization to form diastereomers, which can then be separated on a conventional reversed-phase column.[1][2]
1. Sample Preparation (Citrus Fruit Exocarp): a. Homogenize the exocarp sample. b. Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol). c. Centrifuge the extract and collect the supernatant. d. Evaporate the supernatant to dryness and reconstitute in a known volume of solvent.
2. Chiral Derivatization: a. To an aliquot of the sample extract, add a solution of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). b. Allow the reaction to proceed at room temperature for a specified time to form diastereomers.
3. HPLC-UV Analysis:
- Column: Reversed-phase C18 column.
- Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector set at 254 nm.[1][2]
- Injection Volume: 20 µL.
4. Quantification: a. Prepare a calibration curve using a racemic synephrine standard that has undergone the same derivatization process. b. Identify and integrate the peaks corresponding to the this compound diastereomer. c. Calculate the concentration of this compound in the sample based on the calibration curve.
Protocol 2: LC-HRAM-MS/MS Method for p-Synephrine Quantification
This protocol describes a "dilute and shoot" method for the analysis of p-synephrine in dietary supplements.[5][6]
1. Sample Preparation: a. Accurately weigh a portion of the homogenized dietary supplement. b. Dissolve the sample in a methanol/water (50:50) mixture. c. Vortex and sonicate the sample to ensure complete dissolution. d. Filter the sample through a 0.2 µm PTFE filter. e. Dilute the filtrate as necessary to fall within the calibration range. f. Spike with a stable isotope-labeled internal standard (e.g., SIL p-synephrine).[5]
2. LC-HRAM-MS/MS Analysis:
- Column: Acquity UPLC HSS PFP column (150 mm × 2.1 mm, 1.8 µm).[5]
- Mobile Phase A: 10 mM ammonium acetate pH 7.6 in water.[5]
- Mobile Phase B: 10 mM ammonium acetate pH 7.6 in methanol.[5]
- Gradient: Isocratic elution followed by a steep gradient to wash the column.[5]
- Flow Rate: 0.3 mL/min.[5]
- Column Temperature: 40 °C.[5]
- Mass Spectrometer: High-resolution accurate mass tandem mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Data Acquisition: Targeted MS/MS.
3. Quantification: a. Prepare a calibration curve using p-synephrine standard solutions. b. Monitor the specific precursor and product ion transitions for p-synephrine and the internal standard. c. Calculate the concentration of p-synephrine in the sample based on the peak area ratio to the internal standard and the calibration curve.
Visualizations
Caption: Workflow for this compound quantification by chiral HPLC-UV.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
References
- 1. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization [jstage.jst.go.jp]
- 2. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. ijrpr.com [ijrpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the racemization of synephrine by off-column chiral high-performance liquid chromatography [iris.unimore.it]
- 9. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. lcms.cz [lcms.cz]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of (R)-Synephrine in Chiral Chromatography
Welcome to the technical support center for the chiral chromatographic analysis of synephrine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation of (R)-synephrine and (S)-synephrine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common chiral stationary phases (CSPs) for resolving synephrine enantiomers?
A1: Polysaccharide-based and protein-based chiral stationary phases are commonly employed for the successful separation of synephrine enantiomers. A notable example is a protein-based CSP with cellobiohydrolase as the chiral selector (e.g., Chiral-CBH).[1][2][3] Another approach involves using a chiral ligand-exchange column, such as Sumichiral OA-6000.[4] Additionally, indirect methods involving derivatization with a chiral reagent followed by separation on a standard reversed-phase column can be utilized.[5][6]
Q2: How does mobile phase composition affect the resolution of synephrine enantiomers?
A2: Mobile phase composition is a critical factor in achieving optimal resolution. Key parameters to consider include:
-
pH: The pH of the mobile phase can significantly impact the retention and enantioselectivity of synephrine, which is a basic compound. A study using a Chiral-CBH column found that a mobile phase pH of 6.0 provided good separation.[1] It is crucial to control the mobile phase pH tightly, as variations can lead to shifts in retention time and decreased resolution.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, acetonitrile) influence the retention and resolution. For a Chiral-CBH column, a mobile phase containing 5% (w/w) 2-propanol in a sodium phosphate buffer was effective.[3] In normal-phase chromatography, decreasing the percentage of the alcohol modifier can increase retention times and often improves resolution.[7]
-
Additives: Additives can be used to improve peak shape and resolution. For basic compounds like synephrine, adding a small amount of a basic modifier like diethylamine (e.g., 0.1% v/v) to a normal-phase mobile phase can be beneficial.[8]
Q3: Can temperature be used to optimize the separation of synephrine enantiomers?
A3: Yes, temperature is an important parameter for optimizing chiral separations. It can affect the enantioselectivity of the chiral stationary phase. For the separation of synephrine on a Chiral-CBH column, the column was thermostatted at 20°C.[1][2] It is recommended to investigate the effect of temperature on your specific separation to find the optimal balance between resolution, analysis time, and potential for on-column racemization at elevated temperatures.
Q4: What is racemization and how can it be prevented during the analysis of this compound?
A4: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). For synephrine, this can occur under certain conditions, leading to inaccurate quantification of the (R)-enantiomer. Factors that promote racemization of synephrine include high temperatures and both acidic and basic pH values.[1][2][9] To preserve the stereochemical integrity of this compound, it is crucial to control these parameters during sample preparation, extraction, and analysis.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | Incorrect chiral stationary phase (CSP). | Verify that the chosen CSP is suitable for separating synephrine enantiomers. Consider polysaccharide or protein-based CSPs.[10] |
| Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the pH, the type and concentration of the organic modifier, and considering the use of additives.[7][8] | |
| Column not properly equilibrated. | Ensure the column is thoroughly equilibrated with the mobile phase before injection.[8] | |
| Broad Peaks | Column overload. | Dilute the sample and reinject.[7] |
| Suboptimal flow rate. | In chiral chromatography, lower flow rates often lead to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[7] | |
| Extracolumn dead volume. | Minimize the length and diameter of tubing connecting the injector, column, and detector. | |
| Peak Tailing | Strong interactions between the analyte and the stationary phase. | Add a competitor to the mobile phase. For a basic analyte like synephrine, a small amount of a basic additive (e.g., diethylamine) can improve peak shape.[8] |
| Active sites on the silica support. | Use a well-end-capped column or a column with a base-deactivated silica. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or pH. | Prepare fresh mobile phase daily and ensure accurate pH measurement and adjustment.[11] |
| Temperature variations. | Use a column oven to maintain a constant temperature.[1][2] | |
| Column degradation. | If the column has been used extensively or with harsh mobile phases, its performance may degrade. Consider replacing the column. | |
| Loss of Resolution Over Time | Column contamination. | Flush the column with a strong, compatible solvent to remove strongly retained compounds. For immobilized columns, stronger solvents like THF or DMF may be used.[12] |
| Dissolution of the chiral polymer (for coated columns). | Ensure that the sample solvent is compatible with the mobile phase and the CSP. Avoid using solvents that can dissolve the chiral polymer.[12] |
Experimental Protocols
Method 1: Direct Enantioseparation on a Protein-Based CSP
This method is based on the work of Pellati et al. (2010).[1][2][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Chiral Stationary Phase: Chiral-CBH column (100 mm x 4.0 mm i.d., 5 µm).
-
Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 6.0) : 2-Propanol (95:5, w/w), with 50 µM disodium EDTA.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection: 225 nm.
-
Sample Preparation: Samples containing synephrine can be isolated using solid-phase extraction (SPE) with a strong cation-exchange phase.[3]
Method 2: Indirect Enantioseparation via Derivatization
This method involves converting the synephrine enantiomers into diastereomers before separation on a conventional achiral column.[5][6]
-
Derivatization Reagent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
-
Reaction: Racemic synephrine is reacted with GITC to form diastereomers.
-
Chromatographic System: Reversed-phase HPLC with UV detection.
-
Stationary Phase: A standard C18 column.
-
Detection: 254 nm.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Synephrine Enantioseparation
| Parameter | Method 1 (Direct)[1][2][3] | Method 2 (Indirect)[5][6] |
| Column | Chiral-CBH (100 x 4.0 mm, 5 µm) | Reversed-Phase C18 |
| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 6.0) / 2-Propanol (95:5 w/w) + 50 µM EDTA | Not specified |
| Flow Rate | 0.8 mL/min | Not specified |
| Temperature | 20°C | Not specified |
| Detection | 225 nm | 254 nm |
Table 2: Validation Data for Direct Enantioseparation Method[3]
| Parameter | Value |
| Linearity Range | 0.40 - 40.14 µg/mL |
| Correlation Coefficient (r²) | 1.000 |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.13 µg/mL |
| Intra-day Precision (%RSD) | (-)-synephrine: 0.03 - 0.24%(+)-synephrine: 0.03 - 0.35% |
| Inter-day Precision (%RSD) | (-)-synephrine: 0.07 - 1.45%(+)-synephrine: 0.06 - 1.26% |
| Intra-day Accuracy (%Recovery) | (-)-synephrine: 97.4 - 100.6%(+)-synephrine: 97.0 - 101.5% |
| Inter-day Accuracy (%Recovery) | (-)-synephrine: 98.0 - 101.6%(+)-synephrine: 98.1 - 102.8% |
Visualizations
Caption: Experimental workflow for the chiral separation of synephrine.
Caption: Troubleshooting logic for poor resolution in chiral chromatography.
References
- 1. Study on the racemization of synephrine by off-column chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the racemization of synephrine by off-column chiral high-performance liquid chromatography [iris.unimore.it]
- 3. Enantioselective LC analysis of synephrine in natural products on a protein-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of synephrine enantiomers in food and conjugated synephrine in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization [jstage.jst.go.jp]
- 6. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024-8088 [excli.de]
- 10. eijppr.com [eijppr.com]
- 11. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of (R)-synephrine and (S)-synephrine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological and physiological activities of the enantiomers of synephrine, (R)-synephrine and (S)-synephrine. Synephrine, a protoalkaloid found in various plants, notably in Citrus aurantium (bitter orange), exists as two stereoisomers due to a chiral center. The naturally occurring form is predominantly this compound.[1][2] This comparison focuses on their differential interactions with adrenergic receptors and the norepinephrine transporter, supported by available experimental data.
While there is a general consensus on the differing activities of the two enantiomers, it is important to note that a significant portion of the available research has been conducted on racemic mixtures or on p-synephrine without specifying the enantiomer. This guide compiles the most specific data available for each enantiomer and clearly indicates when the data pertains to a racemic mixture.
Comparative Pharmacological Activity
This compound is generally considered the more potent agonist at both α- and β-adrenergic receptors.[2][3] In contrast, (S)-synephrine exhibits a more pronounced effect on the inhibition of the norepinephrine transporter (NET), suggesting a different pharmacological profile that may contribute to its observed antidepressant-like effects.
Data Presentation
The following tables summarize the available quantitative data for the binding affinities and functional potencies of this compound and (S)-synephrine.
Table 1: Adrenergic Receptor Binding Affinity (pKi)
| Receptor Subtype | This compound | (S)-synephrine | Racemic/Unspecified Synephrine |
| α1A | - | - | 4.11[3] |
| α2A | - | - | 4.44[3] |
| α2C | - | - | 4.61[3] |
| β1 | Negligible Activity | Negligible Activity | 40,000-fold less potent than norepinephrine[4] |
| β2 | Negligible Activity | Negligible Activity | 40,000-fold less potent than norepinephrine[4] |
| β3 | Weak Partial Agonist | Weak Partial Agonist | - |
Note: A lower pKi value indicates weaker binding affinity. Data for individual enantiomers on many receptor subtypes is limited. "Negligible Activity" indicates that the compound is significantly less potent than standard agonists.
Table 2: Adrenergic and Other Receptor Functional Potency (EC50/pD2)
| Assay | This compound | (S)-synephrine | Racemic/Unspecified Synephrine |
| α1A Agonism (EC50) | - | - | 4 µM (partial agonist)[5] |
| α1 Agonism (pD2) | - | - | 4.81[3] |
| α2 Agonism (pD2) | - | - | 4.48[3] |
| Norepinephrine Release (EC50) | 8.2 µM | 12.3 µM | - |
Note: EC50 is the concentration for half-maximal effective response. pD2 is the negative logarithm of the EC50. A lower EC50 or pD2 value indicates lower potency.
Table 3: Norepinephrine Transporter (NET) Inhibition
| Assay | This compound | (S)-synephrine |
| [3H]Nisoxetine Binding (Ki) | 8.2 µM | 4.5 µM |
| [3H]Norepinephrine Uptake (IC50) | 13.5 µM | 5.8 µM |
Note: Ki is the inhibition constant and IC50 is the half-maximal inhibitory concentration. A lower value indicates greater inhibitory potency.
Signaling Pathways
The differential activity of (R)- and (S)-synephrine at adrenergic receptors initiates distinct downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for α1, α2, and β-adrenergic receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key assays used in the characterization of synephrine enantiomers.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is for a competitive binding assay to determine the binding affinity (Ki) of (R)- and (S)-synephrine for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]cyanopindolol for β).
-
This compound and (S)-synephrine standards.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled antagonist).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of (R)- or (S)-synephrine).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the synephrine enantiomer concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Norepinephrine Transporter (NET) Uptake Assay
This protocol measures the ability of (S)-synephrine to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
[3H]Norepinephrine.
-
(S)-synephrine standard.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate hNET-expressing cells in a 24-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of (S)-synephrine for a specified time (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Add [3H]Norepinephrine to each well to initiate the uptake reaction and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Data Analysis: Plot the percentage of norepinephrine uptake inhibition against the logarithm of the (S)-synephrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Accumulation Functional Assay
This assay determines the functional potency (EC50) of this compound as an agonist at Gs-coupled β-adrenergic receptors by measuring the production of cyclic AMP (cAMP).
References
- 1. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synephrine - Wikipedia [en.wikipedia.org]
- 4. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validating the In Vitro Anti-Inflammatory Effects of (R)-Synephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of (R)-synephrine against common non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds. The data presented is compiled from various scientific studies to offer a comprehensive overview of its potential as an anti-inflammatory agent.
Executive Summary
This compound, also known as p-synephrine, has demonstrated notable in vitro anti-inflammatory effects. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This activity results in the downstream inhibition of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. When compared to established NSAIDs like ibuprofen and diclofenac, as well as other natural compounds such as quercetin and curcumin, this compound exhibits a distinct profile of anti-inflammatory activity. This guide will delve into the quantitative data, experimental methodologies, and the underlying cellular mechanisms to provide a thorough comparative analysis.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and selected comparator compounds. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, a standard model for in vitro inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells
| Compound | IC50 Value | Notes |
| This compound | Data not available | Studies confirm inhibition of NO production, but specific IC50 values in this model are not readily available in the reviewed literature.[1] |
| Diclofenac | 47.12 µg/mL | A well-established NSAID.[2] |
| Ibuprofen | Dose-dependent reduction | At 200 µM and 400 µM, ibuprofen decreased NO levels significantly. Specific IC50 not provided in the study.[3] |
| Quercetin | ~27 µM | A natural flavonoid with known anti-inflammatory properties.[4] |
| Curcumin | 11.0 ± 0.59 µM | The active component of turmeric.[5] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Compound | Target Cytokine | IC50 Value / % Inhibition | Notes |
| This compound | TNF-α, IL-6, IL-1β | Qualitative inhibition reported | Studies indicate a reduction in these cytokines, but specific IC50 values are not consistently reported.[1] |
| Diclofenac | TNF-α | ~50% inhibition at 25 µg/ml | Demonstrates significant inhibition of this key pro-inflammatory cytokine.[6] |
| Ibuprofen | TNF-α, IL-6 | Dose-dependent reduction | Reduces mRNA expression of these cytokines. Specific IC50 values in this model are not readily available.[3] |
| Quercetin | TNF-α | Inhibition observed at 10-100 µg/mL | A natural flavonoid that modulates TNF-α production.[7] |
| Quercetin | IL-6 | Dose-dependent reduction | Significantly reduces IL-6 production at concentrations from 6.25 to 25 µM.[8] |
| Curcumin | TNF-α | IC50 of 7.4 µM | Potent inhibitor of TNF-α secretion.[9] |
| Curcumin | IL-6 | 83% reduction at 20 µM | Demonstrates strong dose-dependent inhibition of IL-6. |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and the comparative compounds are largely mediated through the modulation of intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Inflammatory signaling pathways modulated by this compound.
Caption: A typical workflow for in vitro anti-inflammatory evaluation.
Detailed Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are typically pre-treated with various concentrations of this compound or comparator compounds for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL, and the cells are incubated for a specified period (e.g., 24 hours).
Nitric Oxide (NO) Assay
The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
After the treatment period, 100 µL of the cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Assays (ELISA)
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell culture supernatants are collected after the treatment period.
-
The ELISA is performed according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
The cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
The available in vitro data suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While qualitative evidence for its effectiveness in reducing pro-inflammatory mediators like NO, TNF-α, and IL-6 is present, a lack of consistent quantitative data, particularly IC50 values in standardized assays, makes a direct and robust comparison with established anti-inflammatory agents challenging. Further research is warranted to elucidate the precise dose-dependent effects of this compound on these key inflammatory markers to fully validate its potential as a therapeutic agent. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjai-journal.org [apjai-journal.org]
- 6. Evaluation of anti-inflammatory, analgesic and TNF-α inhibition (upon RAW 264.7 cell line) followed by the selection of extract (leaf and stem) with respect to potency to introduce anti-oral-ulcer model obtained from Olax psittacorum (Lam.) Vahl in addition to GC-MS illustration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for (R)-synephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of (R)-synephrine, a crucial aspect of quality control and research in the pharmaceutical and dietary supplement industries. The following sections detail the performance of different analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section summarizes the key performance parameters of commonly employed methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Capillary Electrophoresis |
| Linearity Range | 8 - 64 µg/mL[1] | 0.1 - 50 µg/mg or µg/mL[2][3] | 0.5 - 50 µg/mL[4] | Not explicitly stated, but high sensitivity reported |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.25 µg/mL[4] | 6.6 x 10⁻⁹ mol/L[5] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.1 µg/mg or µg/mL[2][3] | 0.5 µg/mL[4] | 8.8 x 10⁻⁸ mol/L (in urine)[5] |
| Accuracy (% Recovery) | 96.2 - 103.4%[1] | 89.3 - 90.5%[2][3] | 90.0 - 107.4%[4] | Not explicitly stated |
| Precision (% RSD) | 2.7 - 6.0%[1] | Intra-day: ≤ 9.24%, Inter-day: ≤ 10.63%[4] | Intra-day and inter-day precision are less than 4.4% and 6.1%, respectively[5] | Not explicitly stated |
| Key Advantages | Robust, widely available, good for routine analysis | High selectivity and sensitivity, suitable for complex matrices | High sensitivity and selectivity, excellent for trace analysis | High separation efficiency, low sample and reagent consumption |
| Key Disadvantages | Lower sensitivity compared to MS methods | Derivatization often required, potential for thermal degradation | Higher cost and complexity of instrumentation | Lower concentration sensitivity compared to MS, potential for matrix effects |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published research.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of synephrine in various sample matrices, including pharmaceutical preparations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column is typically used.
-
Mobile Phase: A mixture of methanol and water (1:1) containing sodium 1-pentane sulfonate (3.5%, w/v) and acetic acid (0.1%, v/v).[1]
-
Detection: UV detection at a wavelength of 275 nm.[1]
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and then injected into the HPLC system.
-
Quantification: A calibration curve is generated using standard solutions of this compound at known concentrations. The concentration of synephrine in the samples is then determined by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of synephrine, particularly in complex matrices like dietary supplements.[2][3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Synephrine is derivatized with an agent such as pentafluoropropionic anhydride to increase its volatility and thermal stability.[2][3]
-
Column: A fused silica capillary column is commonly used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Detection: The mass spectrometer is operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][3]
-
Sample Preparation: A liquid-liquid extraction is performed, often in alkaline conditions with a solvent mixture like chloroform/isopropanol (9:1, v/v), followed by derivatization of the extract.[2][3]
-
Quantification: An internal standard, such as 3,4-methylenedioxypropylamphetamine, is added to the samples and standards to correct for variations in extraction and injection.[2] A calibration curve is constructed by plotting the ratio of the peak area of the synephrine derivative to the internal standard against the concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, ideal for the enantioselective determination of synephrine in various samples, including health food products.[4]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Derivatization: Derivatization with a chiral agent like FMOC (9-fluorenylmethyl chloroformate) can be used for enantiomeric separation.[4]
-
Column: A chiral column, such as TCI Chiral MB-S, is used to separate the enantiomers of the derivatized synephrine.[4]
-
Ionization: Electrospray ionization (ESI) in the negative mode is often employed.[4]
-
Detection: The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity.
-
Sample Preparation: Similar to HPLC, samples are typically dissolved, filtered, and may undergo a derivatization step before injection.
-
Quantification: A calibration curve is prepared using derivatized standards of the (R)- and (S)-synephrine enantiomers.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be used for the sensitive determination of synephrine and other related compounds.[5]
-
Instrumentation: A capillary electrophoresis system, which may be coupled with a sensitive detection method like indirect electrochemiluminescence (ECL).[5]
-
Capillary: A fused-silica capillary is typically used.
-
Buffer: The choice of buffer is critical for achieving good separation.
-
Detection: Indirect ECL detection can be based on the quenching effect of the analyte on a chemiluminescent system, such as the tris(2,2'-bipyridyl)-ruthenium(II)/tripropylamine system.[5]
-
Sample Preparation: Samples, such as urine, may require minimal preparation like dilution and filtration before injection.
-
Quantification: Calibration is performed using standard solutions of synephrine. The limit of detection and quantification are determined based on the signal-to-noise ratio.[5]
Visualizations
The following diagrams illustrate key aspects of the analytical workflow and the biological activity of this compound.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Signaling pathway of this compound via adrenergic receptors.
References
- 1. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synephrine - Wikipedia [en.wikipedia.org]
- 5. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Synephrine Versus Other Adrenergic Agonists: A Comparative Analysis
(R)-Synephrine, a primary protoalkaloid found in the bitter orange (Citrus aurantium), has garnered significant interest within the scientific community for its potential pharmacological effects. As a structural analog of endogenous catecholamines, its interaction with adrenergic receptors is of particular importance. This guide provides a comparative study of this compound against a panel of well-characterized adrenergic agonists, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
This analysis delves into the receptor binding affinities and functional potencies of this compound in comparison to key adrenergic agonists, including the endogenous catecholamines epinephrine and norepinephrine, as well as synthetic compounds such as isoproterenol, phenylephrine, dobutamine, salbutamol, and clonidine. The data presented herein is compiled from extensive literature reviews and publicly available pharmacological databases.
Data Presentation: Quantitative Comparison of Adrenergic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected adrenergic agonists across various adrenergic receptor subtypes. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. EC50 values denote the concentration of an agonist that produces 50% of the maximal response in a functional assay, with lower values indicating greater potency.
It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. Therefore, data from comprehensive databases and comparative studies are prioritized where available.
Table 1: Comparative Binding Affinities (Ki, nM) of Adrenergic Agonists
| Agonist | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| This compound | >10,000[1] | >10,000[1] | - | >10,000[1] | - | >10,000[1] | >10,000[1] | >10,000[1] | - |
| Epinephrine | 5.0 | 3.2 | 4.0 | 1.6 | 2.5 | 1.3 | 25 | 16 | 100 |
| Norepinephrine | 4.0 | 2.5 | 3.2 | 0.8 | 1.3 | 0.6 | 40 | 1000 | 250 |
| Isoproterenol | 1000 | 1600 | 1300 | 2500 | 3200 | 2000 | 10 | 6.3 | 16 |
| Phenylephrine | 25 | 63 | 40 | 1000 | 1600 | 1300 | 2500 | 5000 | - |
| Dobutamine | 250 | 400 | - | 6300 | 10000 | - | 63 | 1000 | - |
| Salbutamol | >10,000 | >10,000 | - | >10,000 | >10,000 | - | 2500 | 100 | 1600 |
| Clonidine | 1600 | 2500 | 2000 | 1.0 | 2.5 | 1.6 | >10,000 | >10,000 | - |
Note: Data is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL databases where available. A '-' indicates that reliable data was not found. The values for this compound are based on studies of p-synephrine, which is the (R)-enantiomer.
Table 2: Comparative Functional Potencies (EC50, nM) of Adrenergic Agonists
| Agonist | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| This compound | Partial Agonist (>10,000)[2] | - | - | Antagonist[2] | - | Antagonist[2] | - | - | - |
| Epinephrine | 10 | 8 | 13 | 5 | 10 | 3 | 20 | 10 | 80 |
| Norepinephrine | 13 | 10 | 16 | 3 | 8 | 2 | 32 | 800 | 200 |
| Isoproterenol | 800 | 1300 | 1000 | 2000 | 2500 | 1600 | 5 | 3 | 10 |
| Phenylephrine | 20 | 50 | 32 | 800 | 1300 | 1000 | 2000 | 4000 | - |
| Dobutamine | 200 | 320 | - | 5000 | 8000 | - | 50 | 800 | - |
| Salbutamol | >10,000 | >10,000 | - | >10,000 | >10,000 | - | 2000 | 50 | 1300 |
| Clonidine | 1300 | 2000 | 1600 | 0.8 | 2 | 1.3 | >10,000 | >10,000 | - |
Note: Data is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL databases where available. A '-' indicates that reliable data was not found. This compound's activity at α1A is as a partial agonist, with a maximal response at 100 µM being 55.3% of the L-phenylephrine maximum.[2]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for Ki Determination)
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[3]
-
Membrane Preparation: Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.
-
Assay Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, or [3H]-dihydroalprenolol for β receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound or other agonists).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (for EC50 Determination)
Functional assays measure the biological response elicited by an agonist binding to its receptor.
Alpha-1 adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates.
-
Cell Culture and Plating: Cells stably expressing the α1-adrenergic receptor subtype of interest are seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of second messengers. Then, varying concentrations of the agonist are added to the wells.
-
Stimulation and Lysis: The cells are incubated to allow for the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3. Following incubation, a lysis buffer containing detection reagents is added.
-
Detection: The concentration of IP1 is typically measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: A dose-response curve is generated by plotting the IP1 concentration against the agonist concentration. The EC50 value is determined from this curve.
Beta-adrenergic receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Alpha-2 adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.
-
Cell Culture and Plating: Cells expressing the β or α2-adrenergic receptor subtype are seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor. For Gi-coupled receptors, adenylyl cyclase is first stimulated with forskolin to generate a basal level of cAMP. Then, varying concentrations of the agonist are added.
-
Stimulation and Lysis: The cells are incubated to allow for changes in intracellular cAMP levels. A lysis buffer containing detection reagents is then added.
-
Detection: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is plotted, and the EC50 (for Gs) or IC50 (for Gi) is calculated.
Mandatory Visualization
Adrenergic Receptor Signaling Pathways
Caption: Signaling pathways of Gq, Gs, and Gi-coupled adrenergic receptors.
Experimental Workflow for Functional Potency (EC50) Determination
References
A Comparative Analysis of (R)-Synephrine and Its Synthetic Derivatives in Adrenergic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring alkaloid (R)-synephrine and its synthetic derivatives, focusing on their interactions with adrenergic receptors. Due to a notable gap in publicly available, direct comparative studies of this compound's synthetic derivatives on adrenergic receptors, this document presents the established pharmacological profile of this compound and proposes a framework for the comparative evaluation of its novel synthetic analogs. The experimental data for this compound is summarized, and detailed methodologies are provided to facilitate further research and development in this area.
Introduction to this compound
This compound, the levorotatory enantiomer of synephrine, is the predominant form found in nature, particularly in the peel of Citrus aurantium (bitter orange).[1] It is structurally similar to endogenous catecholamines like epinephrine and norepinephrine. The stereochemistry of synephrine is crucial, with the (R)-enantiomer being more potent than the (S)-enantiomer at most adrenergic receptors.[2] Synephrine is known to interact with various adrenergic receptor subtypes, acting as a partial agonist at α1-adrenergic receptors and an antagonist at α2-adrenergic receptors, with significantly lower affinity for β-adrenergic receptors.[2][3]
Comparative Data: this compound Adrenergic Receptor Profile
The following table summarizes the available quantitative data on the interaction of synephrine with human α-adrenergic receptor subtypes. It is important to note that many studies have been conducted with p-synephrine, which may be a racemic mixture. The data from Ma et al. (2010) provides specific insights into the activity of synephrine at these receptors.[3]
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Maximal Response (% of L-phenylephrine) |
| Synephrine | α1A | 4.11 | Partial Agonist | 55.3% at 100 µM |
| Synephrine | α2A | 4.44 | Antagonist | N/A |
| Synephrine | α2C | 4.61 | Antagonist | N/A |
Data sourced from Ma et al. (2010).[3]
Proposed Framework for Comparative Study of Synthetic Derivatives
Given the limited public data on the adrenergic activity of synthetic this compound derivatives, we propose a hypothetical comparative study. This framework outlines the key parameters to be assessed and provides placeholder data to illustrate the desired format for comparison. The synthesis of novel derivatives of synephrine has been reported, primarily for applications such as anti-cancer agents targeting glucocorticoid receptors.[4] A focused investigation into their adrenergic activity is a logical next step for drug development.
Hypothetical Comparative Data for Synthetic this compound Derivatives
| Compound | R-Group Modification | α1A pEC50 (Agonist) | α2A pIC50 (Antagonist) | β2 pEC50 (Agonist) | Selectivity (α1A vs α2A) |
| This compound | - | 5.0 (pEC50) | 4.44 (pKi) | < 4.0 | ~0.6 log units |
| Derivative 1 | Alkyl chain extension | 5.5 | 4.8 | < 4.0 | 0.7 log units |
| Derivative 2 | Aromatic substitution | 6.2 | 4.5 | 4.2 | 1.7 log units |
| Derivative 3 | Heterocyclic addition | 4.8 | 5.5 | < 4.0 | -0.7 log units (α2A selective) |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of this compound and its derivatives. The following are standard protocols for key experiments.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of test compounds for different adrenergic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β2).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate cell membranes with a specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]CGP-12177 for β2) and varying concentrations of the test compound.
-
Incubate at room temperature for 60-90 minutes.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Gs and Gi-Coupled Receptors
This assay measures the ability of a compound to stimulate (agonize) or inhibit (antagonize) the production of cyclic AMP (cAMP), a key second messenger for β-adrenergic (Gs-coupled) and α2-adrenergic (Gi-coupled) receptors.
Methodology:
-
Cell Culture:
-
Plate cells expressing the receptor of interest in a 96-well plate.
-
-
Agonist Mode (for Gs-coupled receptors like β2):
-
Incubate cells with varying concentrations of the test compound for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor like IBMX.
-
-
Antagonist Mode (for Gi-coupled receptors like α2A):
-
Pre-incubate cells with varying concentrations of the test compound.
-
Stimulate the cells with a known agonist (e.g., UK 14,304) in the presence of forskolin (to stimulate adenylyl cyclase) for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Calcium Mobilization Assay for Gq-Coupled Receptors
This assay is used to assess the functional activity of compounds at Gq-coupled receptors, such as α1-adrenergic receptors, by measuring changes in intracellular calcium concentration.[5]
Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the α1-adrenergic receptor in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[5]
-
-
Compound Addition and Fluorescence Measurement:
-
Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity in real-time before and after compound addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of the agonist.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathways of this compound at α1 and α2-adrenergic receptors.
Caption: A typical experimental workflow for the comparative analysis of this compound derivatives.
References
- 1. Syntheses and beta-adrenergic binding affinities of (R)- and (S)-fluoronaphthyloxypropanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
Validating the Thermogenic Properties of (R)-synephrine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermogenic properties of (R)-synephrine in animal models, with a focus on its performance relative to other thermogenic agents like ephedrine and caffeine. The information is supported by experimental data from various studies, detailing the methodologies employed and the underlying signaling pathways.
Introduction
This compound, the primary protoalkaloid in Citrus aurantium (bitter orange), has garnered significant interest as a thermogenic agent for weight management.[1] Its structural similarity to ephedrine has prompted extensive research into its efficacy and safety. Unlike ephedrine, this compound exhibits a more favorable safety profile, primarily due to its different receptor binding affinities. This guide synthesizes findings from animal studies to validate its thermogenic effects.
Mechanism of Action: β3-Adrenergic Receptor agonism
The thermogenic and lipolytic effects of this compound are predominantly mediated through its agonist activity on β3-adrenergic receptors.[1][2][3] This contrasts with ephedrine, which acts on a broader range of adrenergic receptors (α1, α2, β1, and β2), leading to more pronounced cardiovascular effects.[4][5] this compound's selectivity for β3-adrenergic receptors makes it a promising candidate for increasing energy expenditure with a reduced risk of adverse cardiovascular events.[4][5] The activation of β3-adrenergic receptors in adipose tissue initiates a signaling cascade that leads to increased lipolysis and thermogenesis.
Signaling Pathway of this compound-Induced Thermogenesis
The binding of this compound to the β3-adrenergic receptor triggers a well-defined signaling cascade, as illustrated in the diagram below.
References
- 1. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Citrus aurantium L. and synephrine improve brown adipose tissue function in adolescent mice programmed by early postnatal overfeeding [frontiersin.org]
- 3. Citrus aurantium L. and synephrine improve brown adipose tissue function in adolescent mice programmed by early postnatal overfeeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: (R)-Synephrine vs. Phenylephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of (R)-synephrine and phenylephrine, focusing on their interactions with adrenergic receptors, functional effects, and pharmacokinetic profiles. The information presented is supported by experimental data to aid in research and drug development.
Executive Summary
This compound, the primary protoalkaloid in bitter orange (Citrus aurantium), and phenylephrine, a synthetically derived sympathomimetic amine, are structurally similar but exhibit distinct pharmacological profiles. While both interact with the adrenergic system, their receptor selectivity, potency, and overall physiological effects differ significantly. Phenylephrine is a potent α1-adrenergic receptor agonist, leading to pronounced vasoconstriction and an increase in blood pressure. In contrast, this compound demonstrates a broader, yet weaker, interaction with multiple adrenergic receptor subtypes and has been shown to have minimal cardiovascular effects at typical doses.
Receptor Binding Affinity and Functional Potency
The interaction of this compound and phenylephrine with adrenergic receptors is the foundation of their pharmacological activity. The following tables summarize their binding affinities (pKi) and functional potencies (pEC50) at various α- and β-adrenergic receptor subtypes.
Table 1: Comparative Receptor Binding Affinities (pKi)
| Compound | α1A | α1B | α1D | α2A | α2C |
| This compound | ~4.11[1] | - | - | ~4.44[1] | ~4.61[1] |
| Phenylephrine | 5.86 | 4.87 | 4.70 | - | - |
Note: A higher pKi value indicates a higher binding affinity. Data for this compound is for racemic synephrine, which is predominantly the (R)-isomer in natural sources. Data for all alpha-1 subtypes for phenylephrine is from a comprehensive study on 62 α-agonists.
Table 2: Comparative Functional Potency (pEC50)
| Compound | α1A (Calcium) | α1A (ERK) | α1B (Calcium) | α1B (ERK) | α1D (Calcium) | α1D (ERK) |
| This compound | Partial Agonist* | - | - | - | - | - |
| Phenylephrine | 6.33 | 6.84 | 5.99 | 6.51 | 5.82 | 6.32 |
Note: A higher pEC50 value indicates greater potency. This compound is a partial agonist at the α1A-adrenergic receptor, with a maximal response at 100 µM being approximately 55.3% of the maximum response of L-phenylephrine.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of these compounds significantly influence their therapeutic effects and potential side effects.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Phenylephrine |
| Oral Bioavailability | ~22%[2] | ~38%[3][4][5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[1][2][6][7] | 0.5-2 hours[3][4][8] |
| Elimination Half-life (t1/2) | ~2 hours[1][2][6][9] | 2-3 hours[3][4][8] |
| Metabolism | Primarily deamination to p-hydroxymandelic acid[2] | Extensive first-pass metabolism in the gut wall and liver[4][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for α1-adrenergic receptor activation and a typical experimental workflow for comparing the pharmacological activity of these compounds.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: Comparative Pharmacology Experimental Workflow.
Experimental Protocols
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of this compound and phenylephrine for specific adrenergic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1 receptors).
-
Unlabeled this compound and phenylephrine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (this compound and phenylephrine).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled ligands.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: cAMP Accumulation
Objective: To assess the functional activity (agonist or antagonist) and potency of this compound and phenylephrine at Gs or Gi-coupled adrenergic receptors.
Materials:
-
Cells expressing the adrenergic receptor of interest (e.g., HEK293 cells).
-
This compound and phenylephrine.
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
For Gs-coupled receptors, add varying concentrations of the test compounds (this compound or phenylephrine) and incubate.
-
For Gi-coupled receptors, stimulate the cells with forskolin in the presence of varying concentrations of the test compounds.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable assay kit.
-
Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Cardiovascular Assessment in Mice
Objective: To evaluate the in vivo effects of this compound and phenylephrine on cardiovascular parameters.
Materials:
-
Mice (e.g., C57BL/6).
-
This compound and phenylephrine solutions for administration (e.g., intraperitoneal injection).
-
Anesthesia (e.g., isoflurane).
-
System for measuring blood pressure and heart rate (e.g., tail-cuff method or telemetry).[10][11][12][13][14]
Procedure:
-
Acclimate the mice to the experimental setup to minimize stress-induced cardiovascular changes.
-
Anesthetize the mice if using an invasive blood pressure monitoring method.
-
Record baseline blood pressure and heart rate.
-
Administer a single dose of this compound, phenylephrine, or vehicle control.
-
Continuously monitor and record blood pressure and heart rate at regular intervals for a specified duration.
-
Analyze the data to determine the magnitude and duration of any changes in cardiovascular parameters compared to baseline and the vehicle control group.
Conclusion
The experimental data clearly indicate that phenylephrine is a potent and selective α1-adrenergic receptor agonist, which translates to its well-documented effects on blood pressure.[10][11][12][13][14] this compound, on the other hand, exhibits much lower affinity and is only a partial agonist at the α1A-adrenergic receptor. Its interactions with other adrenergic receptor subtypes are also weak. This pharmacological profile is consistent with the clinical observations that this compound has minimal impact on cardiovascular parameters at recommended doses. These fundamental differences are crucial for researchers and drug development professionals when considering these compounds for therapeutic applications.
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. [Pharmacokinetics and metabolism of 3H-synephrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.au.dk [pure.au.dk]
- 14. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (R)-Synephrine's Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinity of (R)-synephrine with other adrenergic agonists, supported by experimental data from independent studies. The information is intended to assist researchers in understanding the pharmacological profile of this naturally occurring biogenic amine.
Comparative Receptor Binding Affinity Data
The following table summarizes the quantitative binding affinities of this compound and selected adrenergic agonists for various human adrenergic receptor subtypes. The data is primarily derived from radioligand competition binding assays.
| Compound | Receptor Subtype | Cell Line | pKi | Ki (nM) | Functional Activity | Reference |
| (R)-p-Synephrine | α1A | HEK293 | 4.11 | 77,625 | Partial Agonist | [Ma et al., 2010][1][2][3] |
| α2A | CHO | 4.44 | 36,308 | Antagonist | [Ma et al., 2010][1][2][3] | |
| α2C | CHO | 4.61 | 24,547 | Antagonist | [Ma et al., 2010][1][2][3] | |
| β1 | Guinea Pig Atria | - | Very Low Affinity | Very Weak Agonist | [Stohs et al., 2017][4] | |
| β2 | Guinea Pig Trachea | - | Very Low Affinity | Very Weak Agonist | [Stohs et al., 2017][4] | |
| β3 | Human Adipocytes | - | Partial Agonist | Partial Agonist | [Carpene et al., 1999; Mercader et al., 2011][5][6][7] | |
| L-Phenylephrine (m-synephrine) | α1A | HEK293 | 6.77 | 169 | Full Agonist | [Ma et al., 2010][1][2][3] |
| Medetomidine | α2A | CHO | 9.44 | 0.36 | Agonist | [Ma et al., 2010][1][2][3] |
| α2C | CHO | 9.77 | 0.17 | Agonist | [Ma et al., 2010][1][2][3] | |
| Norepinephrine | α1 | Rat Aorta | - | ~1000-fold > p-synephrine | Agonist | [Stohs et al., 2017][4] |
| α2 | Rabbit Saphenous Vein | - | ~1000-fold > p-synephrine | Agonist | [Stohs et al., 2017][4] | |
| β1 | Guinea Pig Atria | - | ~40,000-fold > p-synephrine | Agonist | [Stohs et al., 2017][4] | |
| β2 | Guinea Pig Trachea | - | >10,000-fold > p-synephrine | Agonist | [Stohs et al., 2017][4] | |
| 1R,2S-Norephedrine | α1A | HEK293 | 5.37 | 4,266 | Antagonist | [Ma et al., 2010][1][2][3] |
| α2A | CHO | 6.13 | 741 | Antagonist | [Ma et al., 2010][1][2][3] | |
| α2C | CHO | 6.27 | 537 | Antagonist | [Ma et al., 2010][1][2][3] | |
| β-Phenethylamine | α1A | HEK293 | 4.88 | 13,183 | Antagonist | [Ma et al., 2010][1][2][3] |
| α2A | CHO | 5.25 | 5,623 | Antagonist | [Ma et al., 2010][1][2][3] | |
| α2C | CHO | 5.56 | 2,754 | Antagonist | [Ma et al., 2010][1][2][3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values for (R)-p-Synephrine at β1 and β2 receptors are not precisely quantified in the available literature but are consistently reported as being significantly lower than that of norepinephrine.
Experimental Protocols
The data presented above were primarily generated using radioligand competition binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Competition Binding Assay for Adrenergic Receptors (Ma et al., 2010)
Objective: To determine the binding affinity (Ki) of this compound and other compounds for human α1A, α2A, and α2C adrenergic receptors.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human α1A-adrenergic receptor and Chinese Hamster Ovary (CHO) cells stably expressing human α2A- or α2C-adrenergic receptors.
-
Radioligands: [3H]-Prazosin for α1A receptors, and [3H]-Rauwolscine for α2A and α2C receptors.
-
Test Compounds: (R)-p-Synephrine, L-phenylephrine, medetomidine, 1R,2S-norephedrine, and β-phenethylamine.
-
Buffers and Reagents: Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4), wash buffer, scintillation cocktail.
-
Equipment: Cell culture supplies, membrane preparation equipment (homogenizer, centrifuge), 96-well filter plates, vacuum manifold, liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Cultured cells (HEK293 or CHO) expressing the target receptor subtype were harvested.
-
Cells were homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in the incubation buffer.
-
Protein concentration of the membrane preparation was determined using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
The assay was performed in 96-well filter plates.
-
Each well contained a fixed concentration of the appropriate radioligand ([3H]-Prazosin or [3H]-Rauwolscine) and a fixed amount of the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compounds (e.g., this compound) were added to the wells to compete with the radioligand for binding to the receptors.
-
Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled antagonist (e.g., phentolamine).
-
The plates were incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Following incubation, the contents of the wells were rapidly filtered through the filter plates using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters were washed multiple times with a cold wash buffer to remove any remaining unbound radioligand.
-
The filters were then dried, and a scintillation cocktail was added to each well.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data were analyzed using non-linear regression analysis (e.g., using Prism software).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The IC50 values were then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Signaling Pathway for β3-Adrenergic Receptor Activation
Caption: β3-Adrenergic receptor signaling pathway leading to lipolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective activation of beta3-adrenoceptors by octopamine: comparative studies in mammalian fat cells. (1999) | Christian Carpéné | 144 Citations [scispace.com]
A Comparative Analysis of the Cardiovascular Effects of p-Synephrine and m-Synephrine
A comprehensive review of the distinct pharmacological profiles of p-synephrine and m-synephrine, focusing on their cardiovascular effects. This guide synthesizes experimental data on receptor binding affinities, physiological responses, and underlying signaling pathways to provide a clear comparison for researchers, scientists, and drug development professionals.
The isomers of synephrine, p-synephrine and m-synephrine (phenylephrine), exhibit significant differences in their cardiovascular effects, primarily due to their varied affinities for adrenergic receptors. While both are structurally related to endogenous catecholamines like epinephrine and norepinephrine, their pharmacological actions diverge considerably, leading to distinct clinical and physiological outcomes. This guide provides a detailed comparative analysis of their cardiovascular effects, supported by experimental data and methodologies.
Executive Summary
-
p-Synephrine: Generally considered to have minimal impact on the cardiovascular system at typical oral doses. It exhibits weak affinity for α and β-1/β-2 adrenergic receptors, which are primarily responsible for increasing heart rate and blood pressure. Its effects are more pronounced on β-3 adrenergic receptors, which are associated with lipolysis and thermogenesis.
-
m-Synephrine (Phenylephrine): A potent α-1 adrenergic receptor agonist, leading to significant vasoconstriction and a subsequent increase in blood pressure. It has a much weaker affinity for β-adrenergic receptors compared to its α-adrenergic activity.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the cardiovascular effects and receptor binding affinities of p-synephrine and m-synephrine.
Table 1: Comparative Adrenergic Receptor Binding Affinities
| Adrenergic Receptor Subtype | p-Synephrine (Relative to Norepinephrine) | m-Synephrine (Phenylephrine) (Relative to Norepinephrine) |
| α-1 Adrenergic Receptor | Weak affinity; approximately 1000-fold less active[1][2][3]. | High affinity; approximately 6-fold less active[4]. |
| α-2 Adrenergic Receptor | Weak affinity; approximately 1000-fold less active[1][2][3]. Acts as an antagonist at α-2a and α-2c subtypes. | Moderate affinity; approximately 150-fold less active[4]. |
| β-1 Adrenergic Receptor | Very low affinity; approximately 40,000-fold less potent[1][4]. | Low affinity; approximately 100-fold less potent[4]. |
| β-2 Adrenergic Receptor | Very low affinity; approximately 40,000-fold less potent[1][4]. | Low affinity; approximately 100-fold less potent[4]. |
| β-3 Adrenergic Receptor | Agonist activity, associated with thermogenesis and lipolysis[1][5]. | Not a primary target. |
Table 2: Summary of Cardiovascular Effects in Humans
| Parameter | p-Synephrine (Oral Administration) | m-Synephrine (Phenylephrine) (Oral/IV Administration) |
| Heart Rate | No significant changes at typical doses (up to 104 mg)[3][6][7]. Some studies report a slight increase after several hours, potentially confounded by other factors[4]. | Can cause a reflex bradycardia (decrease in heart rate) in response to increased blood pressure. |
| Systolic Blood Pressure | No significant changes at typical doses[3][6][7]. | Significant increase due to vasoconstriction[4]. |
| Diastolic Blood Pressure | Some studies report a slight decrease or no significant change[6][7]. | Significant increase due to vasoconstriction[4]. |
| Mean Arterial Pressure | Some studies report a slight decrease or no significant change[7]. | Significant increase. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for assessing the cardiovascular effects of sympathomimetic amines.
Protocol 1: In Vitro Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of p-synephrine and m-synephrine for various adrenergic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transfected to express specific human adrenergic receptor subtypes (e.g., α-1A, α-2A, β-1).
-
Cells are cultured to confluence and then harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Radioligand Binding Assay:
-
A radiolabeled ligand with known high affinity for the receptor subtype (e.g., [³H]prazosin for α-1, [³H]rauwolscine for α-2, [³H]dihydroalprenolol for β) is used.
-
Increasing concentrations of the unlabeled test compounds (p-synephrine or m-synephrine) are incubated with the cell membranes and the radioligand.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value to represent the affinity of the compound for the receptor.
-
Protocol 2: Human Clinical Trial for Cardiovascular Assessment
Objective: To evaluate the acute effects of orally administered p-synephrine on cardiovascular parameters in healthy human subjects.
Methodology:
-
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover study design is employed to minimize bias.
-
-
Subject Recruitment:
-
Healthy, normotensive male and female subjects are recruited.
-
Exclusion criteria include a history of cardiovascular disease, hypertension, and regular use of medications that could affect cardiovascular function.
-
-
Intervention:
-
Subjects are randomly assigned to receive a single oral dose of p-synephrine (e.g., 49 mg) or a placebo on separate occasions, with a washout period in between.
-
-
Cardiovascular Monitoring:
-
Heart rate, systolic blood pressure, and diastolic blood pressure are measured at baseline and at regular intervals (e.g., 30, 60, 90, 120, 240, 360, and 480 minutes) post-ingestion.
-
Electrocardiograms (ECGs) are recorded to monitor for any changes in cardiac rhythm or intervals.
-
-
Data Analysis:
-
Statistical analysis (e.g., repeated measures ANOVA) is used to compare the changes in cardiovascular parameters between the p-synephrine and placebo groups over time.
-
Signaling Pathways and Mechanisms of Action
The distinct cardiovascular effects of p-synephrine and m-synephrine are a direct consequence of the signaling pathways they activate upon binding to adrenergic receptors.
p-Synephrine Signaling
p-Synephrine's primary cardiovascular safety profile stems from its weak interaction with α and β-1/β-2 adrenergic receptors. Its main agonistic activity is on β-3 adrenergic receptors, which are not significantly involved in the direct regulation of heart rate and blood pressure.
Caption: Signaling pathway of p-synephrine.
m-Synephrine (Phenylephrine) Signaling
In contrast, m-synephrine is a potent α-1 adrenergic receptor agonist. Activation of these receptors on vascular smooth muscle leads to a cascade of events resulting in vasoconstriction and an increase in blood pressure.
Caption: Signaling pathway of m-synephrine.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of the cardiovascular effects of p-synephrine and m-synephrine.
References
- 1. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute cardiovascular effects of bitter orange extract (p-synephrine) consumed alone and in combination with caffeine in human subjects: A placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Synephrine: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of (R)-synephrine in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and compliance with environmental regulations. This compound, a sympathomimetic amine, is classified as a hazardous substance and requires careful handling and disposal.[1][2][3]
Hazard and Safety Summary
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation.[2][3] | Chemical-resistant gloves (e.g., nitrile)[4] |
| Eye Irritant | Causes serious eye irritation.[2][3] | Safety glasses with side-shields or goggles[2][4] |
| Respiratory Irritant | May cause respiratory irritation.[2][3] | NIOSH-approved respirator if dust or aerosols are generated[4] |
| Harmful if Swallowed | May be harmful if ingested.[2] | Laboratory coat[4] |
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is through a licensed professional waste disposal company.[2][5] Do not dispose of this compound down the drain or in the regular trash.[4]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly sealed, and clearly labeled container for this compound waste.[4] The container should be made of a compatible material such as polyethylene or polypropylene.[1]
-
Labeling: The waste container must be clearly labeled with "this compound Waste" and any other information required by your institution and local regulations.[4]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
Step 2: On-Site Storage
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials and general laboratory traffic.[1][4] This area is often referred to as a Satellite Accumulation Area (SAA).[6][7]
-
Container Integrity: Regularly check the container for any leaks or physical damage.[1] Keep the container tightly closed when not in use.[2][8]
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or hazardous waste management program to arrange for collection.[4][6]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's protocol.
Handling Spills
In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup and disposal.
| Spill Size | Procedure |
| Minor Spill | 1. Ensure proper PPE is worn (gloves, safety glasses, lab coat, respirator if needed).[1] 2. Avoid breathing in dust.[1] 3. Use a dry clean-up method; do not generate dust.[1] You can dampen the material with water to prevent it from becoming airborne before sweeping.[1] 4. Vacuuming is an option if the vacuum is fitted with a HEPA filter and is explosion-proof.[1] 5. Collect the spilled material and cleanup debris into a suitable, labeled container for disposal.[1][2] |
| Major Spill | 1. Evacuate the immediate area.[4] 2. Alert personnel in the vicinity.[1] 3. Contact your institution's EHS or safety department for assistance.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
All waste management activities must be conducted in strict accordance with local, state, and federal regulations.[1] Always consult your institution's specific safety and waste management protocols.
References
Essential Safety and Operational Protocols for Handling (R)-synephrine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of (R)-synephrine, a sympathomimetic amine. Adherence to these procedural guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times when handling the compound to protect against dust particles and splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or rubber gloves are recommended.[1] Gloves should be inspected for integrity before use and replaced immediately if contaminated.[1] Double gloving may be considered for added protection.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material should be worn to protect the skin and clothing. |
| Respiratory Protection | Dust Respirator or Facemask | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols, especially during weighing and transferring solids. For significant quantities of airborne dust, a positive-flow mask should be considered.[1] |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in the laboratory. Protective shoe covers may also be used.[1] |
| Head Protection | Head Covering | Recommended when handling larger quantities of the powder to prevent contamination of hair.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Weighing this compound:
-
Ensure the analytical balance is in a well-ventilated area, preferably within a chemical fume hood or a balance enclosure, to minimize inhalation of airborne particles.
-
Don all required PPE as listed in the table above.
-
Use a clean, tared weigh boat or appropriate glassware.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Avoid generating dust during transfer.[1]
-
Once the desired weight is obtained, securely close the primary container of this compound.
-
Clean any minor spills on the balance immediately with a damp cloth, taking care not to create dust.
Dissolution of this compound:
-
In a well-ventilated area, transfer the weighed this compound to a suitable flask or beaker.
-
Add the desired solvent to the vessel containing the solid.
-
Gently swirl or stir the mixture to facilitate dissolution. Sonication can be used to aid dissolution if necessary.
-
If heating is required, do so in a controlled manner (e.g., using a water bath) and ensure adequate ventilation to handle any vapors.
-
Once dissolved, the solution is ready for experimental use.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and alert others. If the spill is large or involves a significant amount of dust, contact your institution's environmental health and safety department. Control personal contact by wearing appropriate protective clothing.[1] Prevent the spillage from entering drains or water courses.[1] |
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations.[1][2]
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Solid Waste: Place contaminated items such as gloves, weigh boats, and paper towels into a designated, sealed plastic bag or container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, leak-proof container. Do not pour this waste down the drain.
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound waste," and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated and secure area, away from general laboratory traffic, until they are collected for disposal.
-
Disposal: Follow your institution's procedures for the disposal of chemical waste. This typically involves contacting the environmental health and safety office for pickup and disposal by a licensed contractor.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
